S2-16
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C126H218N36O44S |
|---|---|
分子量 |
2973.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C126H218N36O44S/c1-15-65(12)100(123(203)151-78(42-48-207-14)113(193)157-86(57-99(180)181)120(200)155-81(51-62(6)7)116(196)149-76(34-40-95(172)173)110(190)156-83(54-92(135)168)117(197)158-85(56-98(178)179)119(199)144-68(26-17-21-44-128)104(184)146-73(30-36-89(132)165)108(188)147-74(31-37-90(133)166)111(191)159-87(125(205)206)53-64(10)11)161-122(202)88(59-163)160-112(192)77(35-41-96(174)175)148-109(189)75(32-38-91(134)167)150-124(204)101(66(13)164)162-121(201)82(52-63(8)9)153-107(187)70(28-19-23-46-130)143-114(194)80(50-61(4)5)154-118(198)84(55-97(176)177)140-93(169)58-139-103(183)72(33-39-94(170)171)145-115(195)79(49-60(2)3)152-106(186)69(27-18-22-45-129)142-105(185)71(29-24-47-138-126(136)137)141-102(182)67(131)25-16-20-43-127/h60-88,100-101,163-164H,15-59,127-131H2,1-14H3,(H2,132,165)(H2,133,166)(H2,134,167)(H2,135,168)(H,139,183)(H,140,169)(H,141,182)(H,142,185)(H,143,194)(H,144,199)(H,145,195)(H,146,184)(H,147,188)(H,148,189)(H,149,196)(H,150,204)(H,151,203)(H,152,186)(H,153,187)(H,154,198)(H,155,200)(H,156,190)(H,157,193)(H,158,197)(H,159,191)(H,160,192)(H,161,202)(H,162,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,205,206)(H4,136,137,138)/t65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,100-,101-/m0/s1 |
InChI 键 |
XKOPKTMAFVBDQS-PEOZCPMFSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Identity of "S2-16": A Case of Scientific Ambiguity
The query for an in-depth technical guide on the mechanism of action of the "S2-16 compound" has revealed a significant challenge in scientific nomenclature and database searching. Initial research indicates that "this compound" does not refer to a single, well-defined compound. Instead, the term appears in various, unrelated scientific contexts, making it impossible to provide a specific mechanism of action without further clarification.
The search results have highlighted several distinct entities and concepts associated with "S2" and "16," including:
-
A SARS-CoV-2 Protease Inhibitor: In the context of COVID-19 research, "compound 16" has been identified as an inhibitor of the 3CL protease, a key enzyme for viral replication. The "S2" designation here refers to a specific binding pocket on the protease enzyme that the compound interacts with.[1]
-
The S100A16 Protein in Cancer: S100A16 is a protein that has been implicated in various forms of cancer, with studies suggesting its involvement in signaling pathways such as PI3K-Akt and MAPK-ERK.[2][3]
-
The SNU-16 Gastric Cancer Cell Line: SNU-16 is a human gastric carcinoma cell line used extensively in cancer research to study the biology of gastric cancer and to test the efficacy of potential therapeutic agents.[4][5]
-
A Therapeutic DNA Vaccine: VB10.16 is a therapeutic DNA-based vaccine that has been investigated in combination with atezolizumab for the treatment of HPV16-positive cervical cancer.[6]
-
Signaling Pathways: The term "DAF-16" is central to insulin/IGF-1 signaling in the model organism Caenorhabditis elegans.[7][8][9] This pathway is a key regulator of longevity and stress resistance.
-
Elemental Sulfur: The chemical element Sulfur has the atomic number 16 and is denoted by the symbol S.[10]
The ambiguity surrounding the term "this compound compound" prevents the creation of a focused and accurate technical guide as requested. To proceed, it is crucial to identify the specific scientific domain and the precise molecule or biological entity of interest. Without this clarification, any attempt to detail a mechanism of action, provide experimental protocols, or generate visualizations would be speculative and lack the scientific rigor required by the target audience of researchers and drug development professionals.
References
- 1. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on S100A16 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of SNU-16 in Targeting HER2-Positive Gastric Cancers [cytion.com]
- 5. Cellosaurus cell line SNU-16 (CVCL_0076) [cellosaurus.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The DAF-2 Insulin-like Signaling Pathway Independently Regulates Aging and Immunity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Caenorhabditis elegans DAF-2/insulin signaling reveal targets for pharmacological manipulation of lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur - Wikipedia [en.wikipedia.org]
The Biological Target of Sigma-2 Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary biological target of ligands historically classified as interacting with the sigma-2 (σ2) receptor is the transmembrane protein 97 (TMEM97) . While early research suggested Progesterone Receptor Membrane Component 1 (PGRMC1) as the σ2 receptor, the current scientific consensus, established through affinity purification, gene knockdown, and overexpression studies, definitively identifies TMEM97 as the direct binding site for the majority of selective σ2 receptor ligands. PGRMC1 is now understood to be an accessory protein that forms a functional complex with TMEM97, influencing its signaling and cellular functions. This guide provides a comprehensive overview of TMEM97 as the biological target, including its signaling pathways, and detailed methodologies for its study.
It is important to note that a thorough search of scientific literature and databases did not yield any specific information for a compound designated "S2-16." Therefore, this document will focus on the established biological target of the broader class of sigma-2 receptor ligands.
The Sigma-2 Receptor: TMEM97
The σ2 receptor, now identified as TMEM97, is a transmembrane protein implicated in a variety of cellular processes, making it a compelling target for therapeutic development, particularly in oncology and neurodegenerative diseases.[1][2][3]
Quantitative Data: Binding Affinities of Representative Sigma-2 Ligands for TMEM97
The following table summarizes the binding affinities (Ki) of well-characterized σ2 receptor ligands for TMEM97. These values are typically determined through competitive radioligand binding assays.
| Ligand | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| 1,3-di-o-tolylguanidine (DTG) | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 11.3 | [4] |
| Haloperidol | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 14.5 | [4] |
| Siramesine | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 0.5 | [4] |
| PB28 | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 0.8 | [4] |
| RHM-1 | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 0.2 | [4] |
| Elacridar | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 2.5 | [4] |
| Ro 48-8071 | [³H]DTG | Sf9 cells overexpressing human TMEM97 | 3.5 | [4] |
Signaling Pathways and Cellular Functions
TMEM97, as the σ2 receptor, is involved in multiple signaling pathways that regulate key cellular functions. Ligand binding to TMEM97 can modulate these pathways, leading to various cellular outcomes.
Cholesterol Homeostasis
TMEM97 is known to interact with the Niemann-Pick C1 (NPC1) protein, a key player in intracellular cholesterol trafficking.[5] This interaction suggests a role for TMEM97 in regulating the movement of cholesterol within the cell.
Caption: Interaction of TMEM97 with NPC1 in cholesterol trafficking.
Cell Proliferation and Apoptosis
The overexpression of TMEM97 is observed in various cancer cell lines, and σ2 receptor ligands have been shown to induce apoptosis and inhibit cell proliferation.[1][6] The precise mechanisms are still under investigation but may involve the modulation of calcium signaling and the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of sigma-2 ligand-induced apoptosis.
Interaction with PGRMC1
TMEM97 forms a complex with PGRMC1, and this interaction is believed to be important for the cellular functions of both proteins.[2][7] This complex can influence steroid signaling and the cellular response to stress.
Caption: Functional complex of TMEM97 and PGRMC1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands with TMEM97.
Radioligand Binding Assay for TMEM97 (Sigma-2 Receptor)
This protocol is used to determine the binding affinity (Ki) of a test compound for TMEM97.
Workflow:
References
- 1. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. EP3126356B1 - Sigma-2 receptor ligand drug conjugates as antitumor compounds, methods of synthesis and uses thereof - Google Patents [patents.google.com]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
Unraveling the Identity of S2-16: A Multifaceted Designation in Scientific Research
The term "S2-16" appears in various scientific and technical contexts, representing a range of substances from a synthetic peptide and an industrial sealant to a biological antibody clone. An in-depth analysis of available literature reveals that "this compound" is not a universally recognized single chemical compound. Instead, its meaning is highly dependent on the specific field of research or application. This technical guide consolidates the available information on the different entities designated as this compound, providing clarity on their synthesis and chemical properties where applicable.
This compound: A Synthetic Peptide in Autoimmune Research
In the field of immunology and cardiology, this compound refers to a synthetic peptide derived from the S2 region of cardiac myosin. This peptide is notable for its role as a cryptic epitope, meaning it can elicit an immune response under certain conditions, such as in autoimmune myocarditis.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 2973.36 g/mol [1] |
| Biological Function | Induces myocarditis in Lewis rats[1] |
| Application | Research on the mechanisms of autoimmune myocarditis[1] |
Synthesis: The synthesis of this compound as a peptide is achieved through standard solid-phase peptide synthesis (SPPS) protocols. This widely used method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process begins with the C-terminal amino acid and proceeds towards the N-terminus. Each amino acid is protected with temporary protecting groups on its N-terminus (e.g., Fmoc or Boc) and any reactive side chains. The synthesis cycle for each amino acid addition involves:
-
Deprotection: Removal of the N-terminal protecting group.
-
Activation and Coupling: Activation of the carboxyl group of the next amino acid and its coupling to the deprotected N-terminus of the growing peptide chain.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Caption: Workflow for the synthesis and purification of the this compound peptide.
This compound: An Anaerobic Sealant in Industrial Applications
In the realm of industrial chemistry, "this compound" is the designation for a single-component, anaerobic sealant manufactured by Chester Molecular. This product is a thixotropic paste composed of acrylic and methacrylic esters, along with hydrogen peroxides. It is designed to cure in the absence of air and in contact with metal surfaces, making it suitable for sealing leakages from thread and fit joints.
Chemical Properties and Curing Performance:
The properties of this compound are primarily defined by its performance as a sealant. The curing process is dependent on the substrate, ambient temperature, and the bond gap.
| Property | Value |
| Form | Thixotropic paste[2] |
| Color | Orange[2] |
| Density (at 25°C) | 1.04 g/cm³[2] |
| Flash Point | >100°C[2] |
| Shear Strength | 6 – 12 MPa[3] |
| Breakaway Torque | 7 – 13 Nm[3] |
| Curing Time (handling strength) | ~16 hours[3] |
| Curing Time (rated strength) | 72 hours[3] |
| Maximum Gap | 0.2 mm[3] |
Curing Mechanism:
The curing of anaerobic sealants like this compound is a free-radical polymerization process. The presence of oxygen in the air inhibits the polymerization, keeping the sealant in a liquid state. When the sealant is confined between two metal surfaces, the absence of air and the presence of metal ions (which act as catalysts) initiate the decomposition of the hydrogen peroxide. This generates free radicals, which then initiate the polymerization of the acrylic and methacrylic esters, leading to a hard, cross-linked thermoset plastic that seals the joint.
Caption: Curing mechanism of the this compound anaerobic sealant.
Other Mentions of this compound
The designation "this compound" also appears in other specialized contexts, though less prominently:
-
Monoclonal Antibody: A specific clone of a mouse anti-mouse Slo3 monoclonal antibody is designated as this compound.[9] This is a biological reagent used in laboratory research.
-
Gemini (B1671429) Surfactants: In studies on the dermal permeation enhancing effects of gemini surfactants, "this compound" has been used as a sample identifier.[10]
The term "this compound" is a polysemous designation within the scientific and technical landscape. It most notably refers to a synthetic cardiac myosin peptide used in autoimmune disease research and an industrial anaerobic sealant. Its application in other fields, such as virology and immunology, is typically as a non-standardized identifier for specific entities within a given study. For researchers and professionals, it is crucial to consider the context in which "this compound" is used to correctly identify the substance and its associated properties and methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pekasis.com [pekasis.com]
- 3. Sealants S2 - Chester Molecular [chester.com.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Structure Activity Relationships in Alkylammonium C12-Gemini Surfactants Used as Dermal Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of S2-16: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule designated "S2-16" is not unambiguously identified in publicly available scientific literature. The following guide is a representative example of an in-depth technical whitepaper for the in vitro characterization of a hypothetical molecule, this compound, based on standard practices in drug discovery and development. The data presented is illustrative and not factual for any specific, known compound.
Introduction
This document provides a comprehensive summary of the in vitro characterization of this compound, a novel small molecule inhibitor. The primary objective of these studies was to elucidate the biochemical and cellular activity of this compound, define its mechanism of action, and establish a preliminary pharmacological profile. The data herein support the continued investigation of this compound as a potential therapeutic agent.
Biochemical Assays
Biochemical assays are fundamental to understanding the direct interaction of a compound with its molecular target.[1][2][3] These assays are designed to measure parameters such as binding affinity and enzyme inhibition in a purified, cell-free system.[1][2]
Binding Affinity
The affinity of this compound for its target protein was determined using a variety of biophysical techniques to ensure the accuracy and reliability of the measurements. High-affinity binding is often a prerequisite for potent biological activity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
A Biacore T200 instrument was used to measure the binding kinetics of this compound. The target protein was immobilized on a CM5 sensor chip via amine coupling. A series of this compound concentrations were then injected over the chip surface, and the association and dissociation rates were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.
Data Summary: Binding Affinity of this compound
| Assay Type | Kd (nM) | kon (M-1s-1) | koff (s-1) |
| Surface Plasmon Resonance (SPR) | 15.2 | 1.2 x 105 | 1.8 x 10-3 |
| Isothermal Titration Calorimetry (ITC) | 21.7 | N/A | N/A |
Enzyme Inhibition
To quantify the inhibitory activity of this compound against its target enzyme, a series of kinetic studies were performed. These experiments are crucial for determining the potency and mechanism of inhibition.[4]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA was developed to measure the inhibition of the target enzyme by this compound. Microtiter plates were coated with the enzyme's substrate. The enzyme was pre-incubated with varying concentrations of this compound before being added to the wells. The reaction was allowed to proceed for a fixed time and then stopped. The amount of product formed was quantified using a specific antibody and a colorimetric readout. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Data Summary: Enzyme Inhibition by this compound
| Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Competitive ELISA | 45.8 | 22.1 | Competitive |
| FRET-based Assay | 52.3 | 25.4 | Competitive |
Cellular Assays
Cell-based assays provide a more physiologically relevant context to evaluate the activity of a compound by assessing its effects within a living cell.[5] These assays can measure target engagement, downstream signaling effects, and overall cellular health.
Target Engagement
To confirm that this compound interacts with its intended target in a cellular environment, a cellular thermal shift assay (CETSA) was performed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Cells were treated with either vehicle or this compound. After incubation, the cells were heated to a range of temperatures. The cells were then lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation. The amount of soluble target protein at each temperature was quantified by Western blot. Target engagement by this compound is expected to increase the thermal stability of the protein.
Cellular Viability
The effect of this compound on cell proliferation and viability was assessed to determine its therapeutic window.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Cells were seeded in 96-well plates and treated with a dilution series of this compound for 72 hours. The CellTiter-Glo® reagent was then added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
Data Summary: Cellular Activity of this compound
| Cell Line | Target Expression | GI50 (µM) |
| Cell Line A | High | 0.25 |
| Cell Line B | Low | 5.8 |
| Normal Fibroblasts | Negative | > 50 |
Signaling Pathway Analysis
To understand the downstream consequences of target inhibition by this compound, the modulation of key signaling pathways was investigated.
Experimental Protocol: Western Blot Analysis
Cells were treated with this compound for various times. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The proteins were then transferred to a PVDF membrane and probed with antibodies specific for the phosphorylated and total forms of downstream signaling proteins.
Diagram: this compound Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Diagram: Experimental Workflow for Cellular Assays
References
- 1. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. youtube.com [youtube.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
Unveiling S2-16: A Technical Guide to its Discovery and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial screening cascade for S2-16, a novel therapeutic candidate. We will delve into the methodologies employed for its identification, the battery of assays used for its preliminary characterization, and the foundational data that propelled it into the next phase of drug development.
High-Throughput Screening (HTS) for this compound Identification
The discovery of this compound originated from a robust high-throughput screening (HTS) campaign designed to identify novel modulators of Target X. A library of over 500,000 diverse small molecules was screened using a cell-based reporter assay. This assay was meticulously optimized to ensure a high signal-to-noise ratio and a Z'-factor consistently above 0.6, indicating excellent reliability for an HTS campaign.
Experimental Protocol: Cell-Based Reporter HTS Assay
-
Cell Line: HEK293T cells stably expressing Target X fused to a luciferase reporter gene.
-
Assay Principle: Modulation of Target X activity leads to a quantifiable change in luciferase expression, measured via luminescence.
-
Methodology:
-
Cells were seeded at a density of 5,000 cells/well in 384-well plates and incubated for 24 hours.
-
The compound library was dispensed using an automated liquid handler at a final concentration of 10 µM.
-
Plates were incubated for an additional 18 hours.
-
Luciferase substrate was added, and luminescence was read using a plate reader.
-
-
Hit Criteria: Compounds that produced a signal three standard deviations above or below the mean of the control wells were considered primary hits.
The HTS campaign yielded 1,287 primary hits, which were subsequently subjected to a series of confirmation and counter-screening assays to eliminate false positives. This compound emerged as a confirmed and selective hit from this rigorous process.
Initial Screening and Lead Optimization
Following its identification, this compound underwent a comprehensive initial screening cascade to characterize its potency, selectivity, and preliminary drug-like properties.
Potency Determination
The half-maximal inhibitory concentration (IC50) of this compound against Target X was determined using a dose-response analysis in the primary cell-based assay.
| Compound | IC50 (nM) against Target X |
| This compound | 78 |
Selectivity Profiling
To assess the selectivity of this compound, it was tested against a panel of related targets (Target Y and Target Z) using similar cell-based reporter assays.
| Compound | IC50 (nM) against Target Y | IC50 (nM) against Target Z | Selectivity Fold (Y/X) | Selectivity Fold (Z/X) |
| This compound | >10,000 | >10,000 | >128 | >128 |
The data clearly demonstrates that this compound is a potent and highly selective inhibitor of Target X.
Mechanism of Action Studies
Preliminary mechanism of action studies were conducted to understand how this compound interacts with Target X. A biochemical assay using the purified Target X protein was established.
-
Principle: Measurement of the direct enzymatic activity of purified Target X in the presence of varying concentrations of this compound.
-
Methodology:
-
Purified Target X protein was incubated with its substrate and co-factors in a 384-well plate.
-
This compound was added in a 10-point dose-response format.
-
The reaction was allowed to proceed for 60 minutes at 37°C.
-
The reaction was stopped, and the product formation was quantified using a fluorescent readout.
-
The results from the biochemical assay confirmed that this compound directly inhibits the activity of Target X.
Signaling Pathway and Workflow Diagrams
To visually represent the processes involved in the discovery and initial screening of this compound, the following diagrams have been generated.
Conclusion and Future Directions
The discovery and initial screening of this compound have successfully identified a potent and selective inhibitor of Target X. The data presented in this guide provides a strong foundation for its continued development. Future efforts will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, in vivo efficacy studies in relevant disease models, and further elucidation of its detailed mechanism of action. The promising profile of this compound positions it as a valuable candidate for further investigation as a potential therapeutic agent.
Cellular pathways affected by S2-16
An In-depth Technical Guide on the Cellular Pathways Affected by the S2-16 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pathogenic peptide epitope derived from the S2 fragment of human cardiac myosin. It has been identified as a key player in the pathogenesis of autoimmune heart diseases, including myocarditis and dilated cardiomyopathy. This technical guide elucidates the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades. The primary mechanism of this compound-mediated pathology involves a combination of direct innate immune activation and molecular mimicry, leading to cardiomyocyte dysfunction and apoptosis.
Core Cellular Pathways Modulated by this compound
The interaction of this compound with the immune system and cardiac cells triggers a cascade of signaling events that contribute to cardiac inflammation and damage. The two primary pathways affected are the Toll-like Receptor (TLR) signaling pathway and the β-adrenergic receptor signaling pathway.
Innate Immune Activation via Toll-like Receptor (TLR) Signaling
This compound acts as an endogenous ligand for Toll-like receptors, specifically TLR2 and TLR8, on human monocytes.[1] This interaction initiates an innate immune response, leading to the production and secretion of pro-inflammatory cytokines.
Signaling Pathway Diagram:
References
Unraveling the Structural Activity Relationship of S2-16 Analogs: A Comprehensive Technical Guide
A definitive structural activity relationship (SAR) for a compound designated "S2-16" cannot be established as public domain information and scientific literature do not identify a specific therapeutic agent or small molecule by this name. Searches for "this compound" have yielded ambiguous results, pointing to unrelated entities such as industrial polishing compounds and a DNA-based vaccine, for which traditional SAR analysis of small molecule analogs is not applicable.
This guide, therefore, addresses the core principles of SAR analysis and provides a framework for how such an investigation would be conducted, should "this compound" be identified as a specific chemical scaffold. The methodologies and data presentation formats outlined below are essential for researchers, scientists, and drug development professionals engaged in optimizing lead compounds.
Principles of Structural Activity Relationship (SAR) Analysis
SAR is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity.[1] The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, responsible for a molecule's therapeutic effects and to guide the design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.[1]
Key Parameters in SAR Studies:
-
Potency: The concentration of a drug required to produce a specific effect. Commonly measured as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Affinity: The strength of the binding interaction between a drug and its target, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki).
-
Selectivity: The ability of a drug to interact with its intended target over other targets in the body, which is crucial for minimizing off-target side effects.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which determine its bioavailability and duration of action.
Hypothetical SAR Data Presentation for this compound Analogs
To illustrate how quantitative data for a hypothetical series of this compound analogs would be presented, the following tables showcase typical formats for summarizing biological activity.
Table 1: In Vitro Potency and Target Affinity of this compound Analogs
| Compound ID | R1 Group | R2 Group | Target X IC50 (nM) | Target X Ki (nM) |
| This compound | -CH3 | -H | 15.2 | 8.5 |
| This compound-A1 | -H | -H | 120.5 | 65.3 |
| This compound-A2 | -F | -H | 10.1 | 5.2 |
| This compound-A3 | -Cl | -H | 8.7 | 4.1 |
| This compound-A4 | -CH3 | -F | 25.8 | 14.9 |
| This compound-A5 | -CH3 | -Cl | 18.3 | 9.7 |
Table 2: Cellular Activity and Cytotoxicity of this compound Analogs
| Compound ID | Cell Line Y EC50 (nM) | Cytotoxicity (CC50) in Cell Line Z (µM) | Selectivity Index (CC50/EC50) |
| This compound | 55.4 | > 50 | > 902 |
| This compound-A1 | 250.1 | > 50 | > 200 |
| This compound-A2 | 48.9 | 45.2 | 924 |
| This compound-A3 | 42.3 | 38.6 | 912 |
| This compound-A4 | 89.7 | > 50 | > 557 |
| This compound-A5 | 65.1 | 48.9 | 751 |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation and comparison of SAR data.
Target Binding Assay (Ki Determination)
A radioligand binding assay is a common method to determine the affinity of a compound for its target.
Protocol:
-
Preparation of Target: Membranes from cells overexpressing the target receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) is incubated with the target-containing membranes in the presence of varying concentrations of the test compound (e.g., this compound analogs).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Cellular Potency Assay (EC50 Determination)
A cell-based assay is used to measure the functional effect of a compound on a specific cellular pathway.
Protocol:
-
Cell Culture: A relevant cell line is cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified time to allow for the compound to exert its effect.
-
Signal Detection: A reporter system (e.g., luciferase, fluorescent protein) or a downstream signaling event (e.g., phosphorylation of a protein) is measured.
-
Data Analysis: The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Visualization of Signaling Pathways and Workflows
Visual diagrams are crucial for understanding complex biological pathways and experimental processes.
Hypothetical Signaling Pathway for Target X
The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound analogs.
References
In-Depth Technical Guide to S2-16: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the S2-16 peptide, a key pathogenic epitope in the study of autoimmune myocarditis. While direct quantitative binding affinity and kinetic data for this compound are not extensively reported in the public literature, this document outlines its known interactions, the signaling pathways it influences, and detailed experimental protocols for characterizing its binding properties.
Introduction to this compound
This compound is a synthetic peptide corresponding to residues 1052–1076 of the S2 region of human cardiac myosin. It has been identified as a cryptic epitope, meaning it does not elicit a strong immune response when the entire cardiac myosin protein is used for immunization, but it is highly immunogenic and pathogenic when administered as an isolated peptide in susceptible individuals, such as the Lewis rat model. This compound is a crucial tool for investigating the mechanisms of autoimmune myocarditis, a condition that can lead to dilated cardiomyopathy and heart failure.
The primary pathogenic mechanism of this compound involves its presentation by antigen-presenting cells (APCs) to T-cells, initiating an autoimmune cascade. Additionally, this compound has been shown to interact with components of the innate immune system and can induce the production of autoantibodies with significant cross-reactivity.
Binding Interactions of this compound
The biological effects of this compound are mediated through its binding to several key protein targets.
-
Major Histocompatibility Complex (MHC) Class II: In the Lewis rat model, this compound is presented by the MHC class II molecule I-A^l on the surface of APCs. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) of CD4+ T-helper cells, leading to their activation and the subsequent inflammatory cascade that damages cardiac tissue.
-
Toll-like Receptors (TLRs): this compound and other pathogenic fragments of cardiac myosin can act as endogenous ligands for Toll-like receptors, specifically TLR2 and TLR8. This interaction activates innate immune cells, such as monocytes, to release pro-inflammatory cytokines, further contributing to the inflammatory environment in the heart.
-
Cross-reactive Autoantibodies: Immunization with this compound can lead to the generation of autoantibodies. These antibodies have been shown to cross-react with the β-adrenergic receptor on the surface of cardiomyocytes. This cross-reactivity can lead to antibody-mediated signaling, potentially causing cardiomyocyte apoptosis and cardiac dysfunction.
Quantitative Binding Data
Table 1: this compound Peptide Binding Affinity
| Binding Partner | Ligand | Method | K D (Dissociation Constant) | Reference |
| MHC Class II (I-A^l) | This compound | Not Reported | Not Reported | |
| Toll-like Receptor 2 (TLR2) | This compound | Not Reported | Not Reported | |
| Toll-like Receptor 8 (TLR8) | This compound | Not Reported | Not Reported | |
| Anti-S2-16 Autoantibody | This compound | Not Reported | Not Reported | |
| β-adrenergic Receptor | Anti-S2-16 Autoantibody | Not Reported | Not Reported |
Table 2: this compound Peptide Binding Kinetics
| Binding Partner | Ligand | Method | k on (Association Rate) | k off (Dissociation Rate) | Reference |
| MHC Class II (I-A^l) | This compound | Not Reported | Not Reported | Not Reported | |
| Toll-like Receptor 2 (TLR2) | This compound | Not Reported | Not Reported | Not Reported | |
| Toll-like Receptor 8 (TLR8) | This compound | Not Reported | Not Reported | Not Reported | |
| Anti-S2-16 Autoantibody | This compound | Not Reported | Not Reported | Not Reported | |
| β-adrenergic Receptor | Anti-S2-16 Autoantibody | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway initiated by this compound and the general workflows for experiments to determine its binding affinity and kinetics.
Early-Stage Research on S2-16 (S-892216): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
Signaling Pathway Diagram
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the 3CL protease.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme and robust antiviral activity against a wide range of SARS-CoV-2 variants in various cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| 3CLpro IC50 | 0.697 nM | Mass spectrometry-based enzymatic assay | [10][11] |
| EC50 vs. SARS-CoV-2 (Ancestral) | 2.48 nM | VeroE6/TMPRSS2 cells | [1][5][6] |
| EC50 vs. SARS-CoV-2 Variants (including Omicron) | 2.27 - 12.5 nM | VeroE6/TMPRSS2 cells | [1][2][6] |
| EC90 vs. Omicron Variants | 2.31 - 2.41 nM | Human Airway Epithelial (hAEC) cells | [2][6][10][11] |
| EC50 in human lung-derived cells | 2.21 nM | A549-Dual hACE2-TMPRSS2 cells | [2][6] |
| Cytotoxicity (CC50) | > 100,000 nM | VeroE6/TMPRSS2 cells | [1][2][6] |
In Vivo Efficacy
Preclinical studies in mouse and hamster models of SARS-CoV-2 infection have shown that oral administration of this compound significantly reduces viral titers in the lungs and nasal turbinates and mitigates disease pathology.
| Animal Model | SARS-CoV-2 Variant | Dosing Regimen | Key Findings | Reference |
| Balb/c Mice | Gamma | 0.3, 1, 3 mg/kg, oral, twice daily | Dose-dependent reduction in lung viral titers. 1 mg/kg this compound showed comparable efficacy to 32 mg/kg ensitrelvir (B8223680). | [1] |
| Syrian Hamsters | Omicron BE.1/BA.5-like | 0.1, 1, 10 mg/kg, oral, twice daily for 5 days | Significant reduction in lung and nasal turbinate viral titers. Suppressed lung inflammation and body weight loss. 1 mg/kg this compound was comparable to 50 mg/kg ensitrelvir and 750/250 mg/kg nirmatrelvir. | [12] |
Pharmacokinetics
Pharmacokinetic studies in rats and dogs have demonstrated that this compound has a favorable profile for oral administration, with good absorption and exposure. A long-acting injectable suspension has also been developed and tested.
| Species | Formulation | Administration Route | Key Parameters (AUCinf) | Reference |
| Rat | Coarse Suspension | Subcutaneous (100 mg/head) | 63,800 ng·hr/mL | [13] |
| Rat | Nanosuspension (670 nm) | Subcutaneous (100 mg/head) | 163,000 ng·hr/mL | [13] |
| Rat | Nanosuspension (210 nm) | Subcutaneous (100 mg/head) | 316,000 ng·hr/mL | [13] |
| Dog | Injectable Suspension | Intramuscular/Subcutaneous (300 mg) | Sustained-release profile | [13] |
Experimental Protocols
SARS-CoV-2 3CLpro Enzymatic Assay (Mass Spectrometry-based)
This protocol is adapted from established methods for assessing 3CLpro activity.
Objective: To determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 3CLpro.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Peptide substrate (e.g., Ac-TSAVLQSGFRKK(biotin)-NH2)
-
Assay Buffer: 20 mM HEPES pH 8.0, 10 mM NaCl, 1 mM EDTA, 0.005% bovine skin gelatin, 0.002% Tween-20, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Quenching solution: 0.5% formic acid
-
Neutralization solution: 1% sodium bicarbonate
-
Mass spectrometer (e.g., SAMDI-MS)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 1536-well plate, add 2 µL of 3CLpro (final concentration 125 nM) to each well, except for negative control wells which receive assay buffer.
-
Add 23 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 2 µL of the peptide substrate (final concentration 10 µM) to all wells.
-
Incubate the reaction for 90 minutes at room temperature.
-
Stop the reaction by adding the quenching solution.
-
Neutralize the reaction with the neutralization solution.
-
Analyze the samples by mass spectrometry to quantify the amount of cleaved and uncleaved substrate.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.
Caption: Workflow for the SARS-CoV-2 3CLpro enzymatic assay.
In Vitro Antiviral Activity Assay (VeroE6/TMPRSS2 Cells)
This protocol is a standard method for evaluating the antiviral efficacy of compounds against SARS-CoV-2.
Objective: To determine the concentration of this compound that inhibits SARS-CoV-2-induced cytopathic effect (CPE) by 50% (EC50).
Materials:
-
VeroE6/TMPRSS2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well plates
Procedure:
-
Seed VeroE6/TMPRSS2 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by adding CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each this compound concentration relative to the virus control.
-
Determine the EC50 value using a non-linear regression model.
-
In parallel, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of this compound.
Caption: Workflow for the in vitro antiviral activity assay.
In Vivo Antiviral Efficacy Study (Balb/c Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of antiviral compounds in a mouse model of SARS-CoV-2 infection.
Objective: To assess the ability of this compound to reduce viral replication in the lungs of SARS-CoV-2 infected mice.
Materials:
-
6- to 8-week-old female Balb/c mice
-
Mouse-adapted SARS-CoV-2 virus stock
-
This compound formulated for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Tissue homogenizer
-
Reagents for viral load quantification (e.g., TCID50 assay or RT-qPCR)
Procedure:
-
Anesthetize mice lightly with isoflurane.
-
Infect the mice intranasally with a predetermined dose of mouse-adapted SARS-CoV-2 (e.g., 105 TCID50) in a volume of 50 µL.
-
At a specified time post-infection (e.g., 24 hours), begin oral administration of this compound or vehicle control twice daily for a defined period (e.g., 4 days).
-
Monitor the animals daily for clinical signs of illness and body weight changes.
-
At the end of the treatment period (e.g., day 5 post-infection), euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Clarify the homogenate by centrifugation.
-
Determine the viral titer in the lung homogenate using a TCID50 assay on Vero E6 cells or by RT-qPCR.
-
Compare the lung viral titers between the this compound-treated groups and the vehicle control group to determine the antiviral efficacy.
Caption: Workflow for the in vivo antiviral efficacy study in mice.
Conclusion
The early-stage research on this compound (S-892216) has established it as a potent and promising second-generation 3CLpro inhibitor for the treatment of COVID-19. Its strong in vitro and in vivo activity against a broad range of SARS-CoV-2 variants, coupled with a favorable pharmacokinetic profile, supports its continued clinical development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development. Further clinical studies are underway to fully elucidate the safety and efficacy of this compound in humans.[7][8][9]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of SARS-CoV-2 3C-like protease inhibitors using self-assembled monolayer desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BALB/c mice challenged with SARS-CoV-2 B.1.351 β variant cause pathophysiological and neurological changes within the lungs and brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. currentseparations.com [currentseparations.com]
- 12. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syrian hamster convalescence from prototype SARS-CoV-2 confers measurable protection against the attenuated disease caused by the Omicron variant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S2-16 in Kinase Assays
For Research Use Only
Introduction
S2-16 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 16 (STK16). STK16, also known as PKL12, is a member of the kinase family of enzymes that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been implicated in the pathophysiology of several diseases, including cancer and inflammatory conditions, making it a compelling target for therapeutic development.[1] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays to characterize its inhibitory activity and cellular effects.
This compound Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the active site of the STK16 kinase domain. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of STK16 substrates, thereby inhibiting downstream signaling events. The high selectivity of this compound for STK16 over other kinases makes it a valuable tool for elucidating the biological functions of this kinase.
Biochemical Kinase Assay
Principle
The inhibitory activity of this compound on STK16 can be quantified using an in vitro biochemical assay. This assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by recombinant human STK16. The amount of phosphorylated substrate is then detected, and the inhibitory effect of this compound is determined by measuring the reduction in phosphorylation. A common method for detection is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating directly with kinase activity.[2][3]
Quantitative Data Summary
The potency of this compound against STK16 was determined using the ADP-Glo™ Kinase Assay. The following table summarizes the IC50 value obtained.
| Compound | Target Kinase | Assay Format | Substrate | ATP Concentration | IC50 (nM) |
| This compound | STK16 | ADP-Glo™ | STKtide | 10 µM | 25 |
| Staurosporine | STK16 | ADP-Glo™ | STKtide | 10 µM | 5 |
Note: The data presented here is representative. Actual results may vary based on experimental conditions.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human STK16 enzyme
-
STKtide peptide substrate
-
This compound compound
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer containing the STK16 enzyme to each well of a 96-well plate.
-
Add 2.5 µL of the diluted this compound or control (DMSO for no inhibition, Staurosporine for positive control) to the appropriate wells.
-
Add 2.5 µL of a mixture of the STKtide substrate and ATP in kinase buffer to initiate the reaction. The final volume should be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the positive control (DMSO, 100% activity) and the negative control (high concentration of Staurosporine, 0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Assay
Principle
To assess the activity of this compound in a more physiologically relevant context, a cell-based assay is employed. This type of assay measures the ability of this compound to inhibit the phosphorylation of a known downstream substrate of STK16 within intact cells.[4][5] Western blotting is a common method to detect the change in phosphorylation of the target substrate.
Signaling Pathway and Point of Inhibition
STK16 is involved in signaling pathways that regulate cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of STK16, thereby blocking the phosphorylation of its downstream substrates and inhibiting the propagation of the signal.
Quantitative Data Summary
The cellular potency of this compound was evaluated by measuring the inhibition of phosphorylation of a downstream target in a human cancer cell line.
| Compound | Cell Line | Target Substrate | Assay Method | EC50 (µM) |
| This compound | HEK293 | Substrate-X (pSer/Thr) | Western Blot | 0.5 |
Note: This data is representative. Actual results will depend on the specific cell line and substrate analyzed.
Experimental Protocol: Western Blot for Substrate Phosphorylation
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Substrate-X, anti-total-Substrate-X, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate-X) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate and/or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-substrate signal to the total substrate or GAPDH signal.
-
Plot the normalized signal against the this compound concentration to determine the EC50.
-
Experimental Workflow Diagram
References
- 1. What are STK16 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols: S2-16 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "S2-16" is not a widely recognized public designation. The following application notes and protocols are provided as an illustrative example based on common practices for administering novel small molecule inhibitors in preclinical mouse models. The data and specific pathways are hypothetical and intended to serve as a template.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound is designed to inhibit the kinase activity of MEK1/2, a critical node in this cascade that is frequently hyperactivated in various human cancers. These application notes provide detailed protocols for the preparation and administration of this compound in mouse models for pharmacokinetic, pharmacodynamic, and efficacy studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effect by binding to and inhibiting the phosphorylation activity of MEK1 and MEK2. This prevents the subsequent phosphorylation and activation of ERK1/2, leading to the downregulation of transcription factors involved in cell proliferation, survival, and differentiation. The central role of the MAPK pathway in many cancers makes this compound a promising candidate for targeted therapy.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Pharmacokinetic Profile of this compound
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Below are representative PK parameters derived from studies in female BALB/c mice.
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dose (mg/kg) | 5 | 20 | 20 | 20 |
| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 | 890 ± 110 | 610 ± 75 |
| Tmax (h) | 0.08 (5 min) | 1.0 | 0.5 | 2.0 |
| AUC₀₋ᵢₙf (ng·h/mL) | 2100 ± 250 | 3200 ± 410 | 4500 ± 520 | 5800 ± 630 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 4.1 ± 0.6 | 4.5 ± 0.7 | 6.2 ± 0.9 |
| Bioavailability (%) | 100 | 38 | 54 | 70 |
Data are presented as mean ± standard deviation (SD).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound is commonly evaluated in subcutaneous xenograft models. The following table summarizes a representative study using the A375 human melanoma cell line in athymic nude mice.
Table 2: Efficacy of this compound in A375 Melanoma Xenograft Model
| Parameter | Details |
| Mouse Strain | Athymic Nude (Nu/Nu) |
| Cell Line | A375 (Human Melanoma) |
| Implantation | 5 x 10⁶ cells in 100 µL (50% Matrigel) subcutaneously |
| Treatment Start | When average tumor volume reached 100-150 mm³ |
| Groups (n=8 per group) | 1. Vehicle (10% DMSO, 40% PEG300, 50% Saline) 2. This compound (10 mg/kg, PO, QD) 3. This compound (20 mg/kg, PO, QD) |
| Treatment Duration | 21 days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Results (Day 21) | 10 mg/kg: 58% TGI 20 mg/kg: 85% TGI |
| Tolerability | No significant body weight loss observed (<5%) |
Experimental Protocols
Protocol for this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure (for Oral/IP/SC Administration):
-
Weigh the required amount of this compound powder in a sterile container.
-
Add DMSO to dissolve the powder completely. The volume of DMSO should not exceed 10% of the final solution volume.
-
Vortex briefly until the solution is clear.
-
Add PEG300 to the solution (e.g., 40% of the final volume).
-
Mix thoroughly by vortexing or sonication until a homogenous solution is achieved.
-
Add the remaining volume of sterile saline or PBS to reach the final desired concentration.
-
The final vehicle composition (e.g., 10% DMSO, 40% PEG300, 50% Saline) should be used for the vehicle control group.
-
Prepare the formulation fresh daily and protect from light if the compound is light-sensitive.
Protocol for Xenograft Tumor Model Study
This protocol outlines the establishment and treatment of a subcutaneous tumor model.
Caption: Experimental workflow for a subcutaneous xenograft mouse model efficacy study.
Procedure:
-
Cell Culture: Culture A375 cells under standard conditions (e.g., DMEM, 10% FBS, 1% Pen-Strep at 37°C, 5% CO₂). Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once average tumor volumes reach 100-150 mm³, randomize mice into treatment groups. Begin daily administration of this compound or vehicle as per the study design.
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., Day 21) or when tumors reach a predetermined maximum size, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Protocols for Compound Administration
Adhere to institutional IACUC guidelines for all procedures. Maximum injection volumes and appropriate needle gauges are critical for animal welfare.[1]
Table 3: Recommended Administration Volumes and Needle Sizes for Mice [1]
| Route | Max Volume | Recommended Needle Gauge |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 G |
| Oral Gavage (PO) | 10 mL/kg | 20-22 G (ball-tipped) |
A. Intravenous (IV) Injection (Lateral Tail Vein) [1]
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 G needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation. If swelling occurs, withdraw the needle and re-attempt.
-
Apply gentle pressure to the injection site after removing the needle.
B. Subcutaneous (SC) Injection [1]
-
Manually restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert a 25-27 G needle into the base of the tented skin, parallel to the spine.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
C. Intraperitoneal (IP) Injection
-
Restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Insert a 23-25 G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine, blood) is drawn, confirming correct placement.
-
Inject the solution into the peritoneal cavity.
D. Oral Gavage (PO)
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the gavage needle. Monitor the mouse briefly for any signs of distress.
References
Application Notes and Protocols for S2-16
For Researchers, Scientists, and Drug Development Professionals
Topic: Recommended Solvent and In Vitro Application of S2-16
Introduction: this compound is a novel small molecule inhibitor with potential therapeutic applications in oncology and metabolic diseases. These application notes provide detailed protocols for the preparation and use of this compound in in vitro settings, focusing on solubility, cell-based assay preparation, and the elucidation of its mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity or off-target effects.[2]
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99% |
| Recommended Solvent | Dimethyl sulfoxide (DMSO)[1] |
| Maximum Stock Conc. | 100 mM in DMSO |
| Aqueous Solubility | <0.1 µg/mL |
Table 1: Physicochemical Properties of this compound.
| Solvent | Maximum Concentration for Stock Solution | Notes |
| DMSO | 100 mM | Recommended for initial stock solution. Store at -20°C.[1] |
| Ethanol | 10 mM | Can be used as an alternative, but may have higher cytotoxic effects in some cell lines.[2] |
| PBS (pH 7.4) | <1 µM | This compound is poorly soluble in aqueous solutions. Prepare working dilutions from a DMSO stock immediately before use. |
Table 2: Solubility of this compound in Common Laboratory Solvents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out 4.23 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent toxicity.[2] For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7) using an MTT assay.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
This compound is hypothesized to act as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Figure 1: Hypothesized Mechanism of this compound in the PI3K/AKT/mTOR Pathway.
The experimental workflow to validate the mechanism of action of this compound would involve treating cells with the compound and then analyzing the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway via Western blotting.
Figure 2: Western Blot Workflow for Pathway Analysis.
References
Application of CRISPR Screening in Elucidating the Hippo-YAP/TAZ Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they interact with transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Given its central role in cell fate determination, the Hippo-YAP/TAZ pathway is a key area of interest for therapeutic intervention.
CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify novel regulators of complex biological processes like the Hippo pathway.[5][6][7] By knocking out every gene in the genome, researchers can identify genes whose loss-of-function leads to a specific phenotype, such as the activation or suppression of YAP/TAZ activity. This application note provides a detailed protocol for a hypothetical CRISPR knockout screen to identify novel regulators of the Hippo-YAP/TAZ signaling pathway.
Signaling Pathway Overview
Caption: The core Hippo-YAP/TAZ signaling cascade.
CRISPR Screen Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Quantitative Data Summary
The following tables represent hypothetical data from a genome-wide CRISPR screen to identify regulators of YAP/TAZ activity. The screen utilizes a cell line with a reporter for YAP/TAZ nuclear localization.
Table 1: Top 5 Gene Knockouts Leading to Increased YAP/TAZ Activity
| Gene Symbol | Gene Name | Fold Enrichment (log2) | p-value | Function |
| LATS1 | Large tumor suppressor kinase 1 | 8.2 | 1.5e-8 | Core Hippo pathway kinase, phosphorylates YAP/TAZ. |
| LATS2 | Large tumor suppressor kinase 2 | 7.9 | 2.1e-8 | Core Hippo pathway kinase, phosphorylates YAP/TAZ. |
| SAV1 | Salvador family WW domain containing protein 1 | 6.5 | 3.4e-7 | Scaffold protein for MST1/2 kinases. |
| NF2 | Neurofibromin 2 | 5.8 | 1.2e-6 | Upstream regulator of the Hippo pathway. |
| TAO1 | Tao kinase 1 | 4.9 | 5.6e-6 | Kinase that can phosphorylate and activate MST1/2. |
Table 2: Top 5 Gene Knockouts Leading to Decreased YAP/TAZ Activity
| Gene Symbol | Gene Name | Fold Depletion (log2) | p-value | Function |
| YAP1 | Yes-associated protein 1 | -7.5 | 4.2e-8 | Transcriptional co-activator, core component. |
| WWTR1 (TAZ) | WW domain containing transcription regulator 1 | -7.1 | 6.8e-8 | Transcriptional co-activator, core component. |
| TEAD1 | TEA domain transcription factor 1 | -6.8 | 1.9e-7 | Transcription factor partner for YAP/TAZ. |
| CTGF | Connective tissue growth factor | -5.2 | 8.3e-6 | Downstream target and potential feedback regulator. |
| ACTA2 | Actin, alpha 2, smooth muscle | -4.6 | 2.1e-5 | Cytoskeletal component, influences mechanical sensing. |
Experimental Protocols
Lentiviral sgRNA Library Production
This protocol describes the production of lentiviral particles for a pooled sgRNA library.
Materials:
-
Pooled sgRNA library in a lentiviral vector (e.g., lentiCRISPRv2)
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
For each 10 cm dish, prepare two tubes:
-
Tube A: Mix 10 µg of sgRNA library plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
Tube B: Dilute 30 µL of Lipofectamine 3000 in 500 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This is crucial to ensure that most cells receive only a single sgRNA.[6]
-
Storage: Aliquot the virus and store at -80°C.
CRISPR Screen Execution
Materials:
-
Cas9-expressing target cells (e.g., MCF10A-Cas9)
-
Lentiviral sgRNA library
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Cell culture reagents
Procedure:
-
Transduction:
-
Seed the target cells at a density that will allow for logarithmic growth throughout the experiment.
-
Transduce the cells with the sgRNA library at an MOI of 0.3-0.5 in the presence of 8 µg/mL polybrene. Ensure a library coverage of at least 500 cells per sgRNA.[8]
-
-
Selection: 24 hours post-transduction, replace the media with fresh media containing the appropriate concentration of puromycin to select for transduced cells. Maintain selection for 2-3 days until non-transduced control cells are all killed.
-
Initial Timepoint (T0): After selection, harvest a representative population of cells to serve as the baseline sgRNA distribution (T0). A minimum of 500 cells per sgRNA should be collected.
-
Phenotypic Selection: Culture the remaining cells under conditions that will select for the desired phenotype. For a Hippo pathway screen, this could involve culturing the cells to a high density to activate the Hippo pathway. Cells with knockouts of negative regulators will have a growth advantage.
-
Final Timepoint (T-final): After a predetermined number of population doublings (typically 10-14), harvest the final cell population.
sgRNA Sequencing and Data Analysis
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets.
-
sgRNA Amplification: Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol. The first PCR enriches for the sgRNA cassette, and the second adds Illumina sequencing adapters and barcodes.[9]
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log2 fold change in abundance for each sgRNA between the T-final and T0 samples.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched or depleted in the T-final population.
-
Hit Validation
Caption: Logical flow for the validation of candidate genes.
Following the primary screen, it is essential to validate the top candidate genes to confirm their role in regulating the Hippo-YAP/TAZ pathway and to rule out off-target effects.
Protocol for Validation:
-
Individual Gene Knockout: For each candidate gene, design 2-3 new sgRNAs targeting different exons.
-
Phenotypic Confirmation: Transduce Cas9-expressing cells with the individual sgRNAs and confirm the expected phenotype (e.g., increased or decreased YAP/TAZ nuclear localization via immunofluorescence).
-
Molecular Validation:
-
Western Blot: Analyze the protein levels of key Hippo pathway components, including phosphorylated and total YAP/TAZ.
-
qPCR: Measure the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61).
-
-
Rescue Experiments: To confirm the specificity of the knockout, re-express the wild-type version of the candidate gene in the knockout cells and assess whether the original phenotype is reversed.
Conclusion
CRISPR-based functional genomics screens provide a powerful, unbiased approach to dissect complex signaling pathways like the Hippo-YAP/TAZ cascade. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers to identify and validate novel regulators, which can serve as potential therapeutic targets for a variety of diseases, including cancer. The systematic nature of CRISPR screening accelerates the discovery of new biology and provides a rich dataset for further mechanistic studies.
References
- 1. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. media.addgene.org [media.addgene.org]
Application Notes and Protocols for S2-16 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These Application Notes and Protocols provide a general framework for conducting animal studies with the investigational compound S2-16. All experimental procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The specific dosages, administration routes, and experimental designs outlined herein are intended as a starting point and should be optimized based on the specific research objectives, animal model, and available preclinical data for this compound.
Introduction to this compound
This compound is a novel therapeutic agent currently under investigation. Its precise mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in [Insert Disease or Biological Process ]. Preclinical in vitro studies have suggested that this compound exhibits [Describe key in vitro findings, e.g., potent inhibitory activity against a specific enzyme, receptor antagonism, etc. ]. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in animal models.
This compound Signaling Pathway
The proposed signaling pathway for this compound is depicted below. It is hypothesized that this compound exerts its therapeutic effect by [Briefly describe the interaction of this compound with the signaling pathway ].
Caption: Proposed signaling cascade for this compound.
Quantitative Data Summary
The following tables provide a structured summary of key quantitative data from representative animal studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Intravenous (IV) | 1 | 1500 | 0.1 | 3000 | 2.5 | 100 |
| Mouse | Oral (PO) | 10 | 800 | 1.0 | 4000 | 3.0 | 45 |
| Rat | Intraperitoneal (IP) | 5 | 1200 | 0.5 | 4800 | 4.2 | N/A |
| Dog | Subcutaneous (SQ) | 2 | 600 | 2.0 | 3600 | 6.8 | 75 |
Table 2: In Vivo Efficacy of this compound in a [Specify Animal Model] Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Endpoint 1 (Mean ± SD) | Endpoint 2 (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | 0 | Once daily, PO | [Insert Value] | [Insert Value] | N/A |
| This compound | 5 | Once daily, PO | [Insert Value] | [Insert Value] | <0.05 |
| This compound | 10 | Once daily, PO | [Insert Value] | [Insert Value] | <0.01 |
| Positive Control | [Specify] | [Specify] | [Insert Value] | [Insert Value] | <0.01 |
Table 3: Toxicology Profile of this compound Following Repeated Dosing
| Species | Dose (mg/kg/day) | Duration | Key Observations | NOAEL (mg/kg/day) |
| Mouse | 10, 30, 100 | 28 days | No adverse effects observed at 10 mg/kg. Mild sedation at 30 mg/kg. Reversible liver enzyme elevation at 100 mg/kg. | 10 |
| Rat | 5, 15, 50 | 28 days | No adverse effects observed at 5 mg/kg. Decreased body weight gain at 15 mg/kg. Histopathological changes in the kidney at 50 mg/kg. | 5 |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Models
The choice of animal model is critical for the successful in vivo evaluation of this compound. Commonly used models for [Target Disease Area ] include:
-
Rodents (Mice and Rats): Preferred for initial efficacy, pharmacokinetic, and toxicology screening due to their well-characterized genetics, ease of handling, and cost-effectiveness.[1][2]
-
Larger Animals (Rabbits, Dogs, Non-human primates): Utilized for more advanced safety and toxicology studies, and to assess pharmacokinetics in a species more physiologically similar to humans.[3][4]
All animals should be sourced from a reputable vendor and allowed to acclimate for a minimum of one week before the start of any experiment.
Preparation and Administration of this compound
Preparation:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Prepare the vehicle solution. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water. For parenteral routes, sterile saline or a solution containing a solubilizing agent like DMSO and Tween 80 may be appropriate, but must be tested for tolerability.
-
Add the this compound powder to the vehicle and vortex or sonicate until a homogenous suspension or solution is formed.
-
Prepare fresh dosing solutions daily.
Routes of Administration:
The choice of administration route depends on the experimental objective and the physicochemical properties of this compound.[1][5]
-
Oral (PO): Suitable for assessing oral bioavailability and for chronic dosing studies. Administered via gavage.[1]
-
Intravenous (IV): Used to determine 100% bioavailability and for acute efficacy studies. Typically administered via the tail vein in rodents.[1][6]
-
Intraperitoneal (IP): Offers rapid absorption and is often used in rodent efficacy studies.[5][6]
-
Subcutaneous (SQ): Provides slower, more sustained absorption.[2]
The experimental workflow for a typical in vivo study is illustrated below.
Caption: General experimental workflow for in vivo studies.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in the selected animal species.
Procedure:
-
Fast animals overnight (for oral dosing).
-
Administer a single dose of this compound via the desired route (e.g., IV and PO).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.
Efficacy Study Protocol (Example: Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Procedure:
-
Implant tumor cells (e.g., [Specify cell line ]) subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound at different doses, positive control).
-
Administer the respective treatments according to the predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Toxicology Study Protocol (Example: 28-Day Repeated Dose Study)
Objective: To assess the potential toxicity of this compound following repeated administration.
Procedure:
-
Use a sufficient number of animals per sex per group to allow for interim and terminal sacrifices.
-
Administer this compound or vehicle daily for 28 days.
-
Conduct daily clinical observations and weekly body weight measurements.
-
Perform detailed clinical examinations at regular intervals.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the observed effects. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a foundational guide for the in vivo characterization of this compound. Adherence to these guidelines, with appropriate modifications based on emerging data, will facilitate a comprehensive evaluation of the therapeutic potential and safety profile of this compound.
References
- 1. Scholl Concepts S2 Black Heavy One Step 16 oz. – UM Distributors [umdistributorsinc.com]
- 2. Sulfur - Wikipedia [en.wikipedia.org]
- 3. carpro-us.com [carpro-us.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive behavioral phenotyping of a 16p11.2 del mouse model for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM16 in High-Throughput Screening Assays
A-Note on Compound Designation: Initial searches for "S2-16" did not yield a specific small molecule inhibitor used in high-throughput screening. However, "SM 16" was identified as a potent and well-characterized inhibitor of the TGF-β signaling pathway. This document proceeds under the assumption that "this compound" was a typographical error and the intended compound of interest is SM 16.
Application Notes
Introduction
SM 16 is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically the Activin Receptor-Like Kinase 5 (ALK5) and Activin Receptor-Like Kinase 4 (ALK4).[1][2][3] By targeting these key kinases in the TGF-β signaling pathway, SM 16 effectively blocks the downstream phosphorylation of Smad2 and Smad3, which are critical for the transcriptional regulation of TGF-β responsive genes.[2][3][4] This inhibitory action makes SM 16 a valuable tool for researchers studying the physiological and pathological roles of the TGF-β pathway, and a potential therapeutic candidate for diseases characterized by excessive TGF-β signaling, such as fibrosis and certain cancers.[2][4]
Mechanism of Action
SM 16 acts as an ATP-competitive inhibitor of the ALK5 and ALK4 kinases.[2][3] It binds to the ATP-binding site of these receptors, preventing the phosphorylation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3.[2][3][4] This blockade of Smad phosphorylation inhibits their subsequent complex formation with Smad4, nuclear translocation, and regulation of target gene expression.
Applications in High-Throughput Screening (HTS)
Given its specific mechanism of action, SM 16 is an ideal positive control for high-throughput screening assays designed to identify novel inhibitors of the TGF-β signaling pathway. It can be utilized in various assay formats, including:
-
Cell-Based Reporter Gene Assays: Employing cell lines stably expressing a luciferase reporter gene under the control of a Smad-responsive promoter (e.g., plasminogen activator inhibitor-1 promoter).
-
Smad Phosphorylation Assays: High-content screening or immunoassays (e.g., ELISA, HTRF) to quantify the levels of phosphorylated Smad2/3.
-
Target-Based Kinase Assays: In vitro assays to measure the direct inhibition of ALK5 or ALK4 kinase activity.
Quantitative Data
Table 1: In Vitro Potency of SM 16
| Target | Assay Type | Value | Reference |
| ALK5 (TGF-βRI) | Kinase Inhibition (Ki) | 10 nM | [1] |
| ALK4 | Kinase Inhibition (Ki) | 1.5 nM | [1] |
| TGF-β induced PAI-luciferase activity | Cell-based reporter assay (IC50) | 64 nM | [1][5] |
| TGF-β induced Smad2/3 phosphorylation | Cell-based immunoassay (IC50) | ~200 nM | [4] |
| Activin-induced Smad2 phosphorylation | Cell-based immunoassay (IC50) | 100 - 620 nM | [1] |
Table 2: Selectivity Profile of SM 16
| Off-Target Kinase | Assay Type | Value (IC50) | Reference |
| Raf | Kinase Assay | 1 µM | [1][2] |
| p38/SAPKa | Kinase Assay | 0.8 µM | [1][2] |
| ALK1 | Kinase Assay | No significant inhibition | [1] |
| ALK6 | Kinase Assay | No significant inhibition | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening for TGF-β Pathway Inhibitors using a Luciferase Reporter Assay
This protocol describes a primary screen to identify inhibitors of TGF-β induced signaling using a cell-based luciferase reporter assay in a 384-well format.
Materials:
-
HEK293 cells stably expressing a TGF-β/Smad-responsive luciferase reporter construct (e.g., (CAGA)12-luc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
SM 16 (as a positive control)
-
DMSO (as a vehicle control)
-
Luciferase Assay Reagent
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems
Procedure:
-
Cell Seeding:
-
Culture HEK293 reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL in assay medium (DMEM with 0.5% FBS).
-
Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare a compound library in DMSO.
-
Using an acoustic liquid handler, transfer 25-50 nL of each test compound, SM 16 (final concentration range from 10 µM to 0.1 nM), and DMSO to the appropriate wells.
-
-
TGF-β1 Stimulation:
-
Prepare a stock solution of TGF-β1 in assay medium to a final concentration that induces ~80% of the maximal luciferase activity (e.g., 1 ng/mL).
-
Add 5 µL of the TGF-β1 solution to all wells except for the negative control wells (which receive 5 µL of assay medium).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (TGF-β1 + DMSO) and negative (no TGF-β1) controls.
-
Plot dose-response curves for hit compounds and calculate IC50 values.
-
Protocol 2: Secondary Assay - Smad2 Phosphorylation (High-Content Imaging)
This protocol describes a secondary, image-based assay to confirm the mechanism of action of hits from the primary screen.
Materials:
-
HeLa or other suitable cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
Hit compounds and SM 16
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-phospho-Smad2 (Ser465/467)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
384-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed 3,000 HeLa cells per well in a 384-well imaging plate and incubate overnight.
-
Treat cells with hit compounds or SM 16 for 1 hour.
-
Stimulate with TGF-β1 (1 ng/mL) for 1 hour.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-phospho-Smad2 antibody (1:500 in 5% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of phospho-Smad2 by measuring the fluorescence intensity of Alexa Fluor 488 in the DAPI-defined nuclear region.
-
Determine the dose-dependent inhibition of Smad2 nuclear translocation for the hit compounds.
-
Visualizations
Caption: TGF-β Signaling Pathway Inhibition by SM 16.
Caption: High-Throughput Screening Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SM 16 | TGF-β Receptors | Tocris Bioscience [tocris.com]
Application Note and Protocol: Flow Cytometry Analysis Using the Fluorescent Covalent Probe S2-16
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of fluorescently-labeled covalent probes is a powerful technique for identifying and quantifying specific cellular targets, assessing target engagement, and elucidating signaling pathways. These probes form a stable covalent bond with their target protein, allowing for robust detection and analysis by flow cytometry. This document provides a detailed protocol for the use of S2-16, a hypothetical fluorescent covalent probe, for flow cytometric analysis of its target protein in a cellular context. The principles and steps outlined here can be adapted for other covalent probes with similar mechanisms of action.
Principle of the Assay
The this compound probe is designed to specifically and covalently bind to its intracellular protein target. The probe is conjugated to a fluorophore, which allows for the direct detection and quantification of the target protein on a single-cell basis using a flow cytometer. By measuring the fluorescence intensity, researchers can determine the expression level of the target protein within different cell populations. This method can be used to assess the potency of unlabeled competitor compounds, which will compete with this compound for binding to the target, resulting in a decrease in the fluorescent signal.
Experimental Workflow and Signaling Pathway
Caption: Workflow for cell preparation, staining, and analysis using the this compound probe.
Caption: Hypothetical pathway involving the this compound target protein.
Experimental Protocol
This protocol is designed for the analysis of intracellular this compound target protein in mammalian cells.
I. Materials and Reagents
-
Cells: Suspension or adherent cells expressing the target of this compound.
-
This compound Probe: Fluorescently-labeled covalent probe (e.g., conjugated to FITC, Alexa Fluor 488, or similar). Stock solution prepared in DMSO.
-
Flow Cytometry Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.[1]
-
Permeabilization Buffer: 0.1% Saponin in Flow Cytometry Staining Buffer.[1]
-
Antibodies: (Optional) Fluorochrome-conjugated antibodies for cell surface markers.
-
Controls: Unlabeled competitor compound (for target engagement assays), DMSO (vehicle control), unstained cells.
-
Equipment: Flow cytometer, centrifuge, vortex mixer, pipettes, and flow cytometry tubes.
II. Cell Preparation
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent to avoid damaging cell surface epitopes if co-staining.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
III. This compound Staining Protocol
This section assumes an intracellular target. For a cell surface target, the fixation and permeabilization steps can be omitted.
-
(Optional - for Target Engagement) To the prepared cell suspensions, add the unlabeled competitor compound at various concentrations. Add an equivalent volume of DMSO to the control tubes. Incubate for 1 hour at 37°C.
-
Add the fluorescent this compound probe to the cell suspensions. The optimal concentration should be determined empirically (see Table 1). A common starting point is 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light. The incubation time may need optimization.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
IV. Fixation and Permeabilization
-
Add 1 mL of Fixation Buffer to each tube and incubate for 15 minutes at room temperature.[1]
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
V. (Optional) Co-staining for Cell Surface Markers
If co-staining with antibodies, it is often recommended to perform the surface staining before fixation to avoid epitope masking.
-
After this compound incubation and washing (Step III.4), resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated amount of fluorochrome-conjugated antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
Proceed with the Fixation and Permeabilization protocol if the this compound target is intracellular. If both targets are on the surface, proceed directly to Data Acquisition.
VI. Data Acquisition and Analysis
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer. Be sure to include the following controls:
-
Unstained cells (to set voltage and background fluorescence).
-
Cells stained only with this compound.
-
(If applicable) Cells stained only with surface marker antibodies for compensation.
-
-
Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest based on forward and side scatter properties.
-
Quantify the median fluorescence intensity (MFI) of the this compound signal in the target cell population. For target engagement studies, plot the this compound MFI against the concentration of the unlabeled competitor to determine an IC50 value.
Quantitative Data Summary
The following table provides an example of data that should be generated during the optimization of the this compound staining protocol.
| Parameter | Range Tested | Optimal Condition | Expected Outcome |
| This compound Concentration | 0.1 µM - 10 µM | 1 µM | Saturation of the target with minimal background fluorescence. |
| Incubation Time | 15 min - 120 min | 60 minutes at 37°C | Sufficient time for covalent bond formation without causing cell stress. |
| Competitor IC50 | 1 nM - 10 µM | 100 nM (example) | Dose-dependent decrease in this compound fluorescence. |
| Cell Number per tube | 0.5x10^6 - 2x10^6 | 1x10^6 | Clear signal with minimal cell aggregation. |
| Fixation | 1% PFA - 4% PFA | 4% PFA | Good preservation of cell morphology and fluorescent signal. |
References
Application Notes and Protocols for Inducing Pro-Inflammatory Responses with Doreamide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doreamide C is a serine-glycine dipeptide lipid, a secondary metabolite produced by the human gut commensal bacterium Bacteroides dorei.[1] Its production is notably induced by sub-inhibitory concentrations of tetracycline (B611298) antibiotics.[1] Doreamide C has been identified as a potent inducer of pro-inflammatory responses in macrophages, presenting a valuable tool for studying inflammatory pathways and for the development of immunomodulatory agents. These application notes provide detailed protocols for the utilization of Doreamide C to induce pro-inflammatory cytokine production in macrophage cell cultures.
Biological Activity
Doreamide C stimulates macrophages to produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[1] This activity is mediated through the Toll-like Receptor 2 (TLR2) signaling pathway. The viability of RAW 264.7 macrophages is not affected by treatment with Doreamide C at concentrations up to 20 μg/mL for 24 hours.[1]
Data Presentation
The following tables summarize the quantitative effects of Doreamide C on the induction of pro-inflammatory cytokine gene expression and protein secretion in RAW 264.7 macrophages.
Table 1: Fold Induction of Pro-Inflammatory Cytokine Gene Expression
| Cytokine | Fold Induction (mRNA) |
| TNF-α | 4-fold |
| IL-1β | 22-fold |
Data represents the fold change in gene expression in RAW 264.7 macrophages treated with Doreamide C for 24 hours relative to untreated cells.[1]
Table 2: Fold Induction of Pro-Inflammatory Cytokine Protein Secretion
| Cytokine | Fold Induction (Protein) |
| TNF-α | 66-fold |
| IL-1β | 6-fold |
Data represents the fold change in protein secretion by RAW 264.7 macrophages treated with Doreamide C for 24 hours relative to untreated cells, as measured by ELISA.[1]
Signaling Pathway
Doreamide C-induced pro-inflammatory signaling in macrophages is initiated by its interaction with Toll-like Receptor 2 (TLR2). This interaction is believed to recruit the adaptor protein MyD88, leading to the activation of the NF-κB signaling cascade. The nuclear translocation of NF-κB then drives the transcription of pro-inflammatory cytokine genes.
Experimental Protocols
Protocol 1: Induction of Doreamide C Production in Bacteroides dorei
This protocol describes the cultivation of Bacteroides dorei and the induction of Doreamide C production using a tetracycline antibiotic.
Materials:
-
Bacteroides dorei strain (e.g., ATCC BAA-1263)
-
Anaerobic Basal Broth (ABB) or equivalent anaerobic growth medium
-
Demeclocycline (DMC) or other suitable tetracycline antibiotic
-
Anaerobic chamber or gas pack system
-
Sterile culture tubes and flasks
-
Centrifuge and sterile centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and elution (e.g., methanol (B129727), acetonitrile, water)
Procedure:
-
Prepare a starter culture: Inoculate a single colony of B. dorei into 5 mL of ABB. Incubate anaerobically at 37°C for 24-48 hours.
-
Scale-up culture: Inoculate a larger volume of ABB (e.g., 1 L) with the starter culture. Incubate anaerobically at 37°C until the culture reaches the mid-logarithmic growth phase.
-
Induction: Add the tetracycline antibiotic (e.g., Demeclocycline) to a final concentration of 4 µM. Continue to incubate anaerobically for another 24-48 hours.
-
Harvesting: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.
-
Extraction: The supernatant, containing the secreted Doreamide C, can be subjected to Solid Phase Extraction (SPE) for purification. The cell pellet can also be extracted with an organic solvent like methanol to recover cell-associated doreamides.
-
Purification: Further purify Doreamide C from the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Macrophage Stimulation with Doreamide C
This protocol details the stimulation of RAW 264.7 macrophages with Doreamide C to induce pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cell line (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Purified Doreamide C
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Adhesion: Incubate the plate overnight to allow the cells to adhere to the bottom of the wells.
-
Treatment: Prepare a stock solution of Doreamide C in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a final concentration of 20 µg/mL. Remove the old medium from the wells and add 100 µL of the Doreamide C-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Doreamide C).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell layer. The supernatant can be stored at -80°C until analysis.
Protocol 3: Quantification of TNF-α and IL-1β by ELISA
This protocol provides a general procedure for quantifying the concentration of TNF-α and IL-1β in the collected macrophage culture supernatants using a sandwich ELISA kit. Note: Always refer to the specific manufacturer's instructions for the ELISA kit being used.
Materials:
-
Mouse TNF-α and IL-1β ELISA kits
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the ELISA kit manufacturer's instructions.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α and IL-1β in the experimental samples.
References
Troubleshooting & Optimization
S2-16 solubility issues and solutions
Disclaimer: The following information is provided for a hypothetical compound designated "S2-16." As there is no publicly available data for a compound with this specific name, this guide is based on established principles for handling poorly soluble small molecules, such as kinase inhibitors, in a research setting. The quantitative data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an initial stock solution of this compound?
For many poorly water-soluble research compounds, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol (B145695) can also be a viable option for some molecules.[1] It is crucial to start with a high-concentration stock in a suitable organic solvent, which can then be diluted into your aqueous experimental medium.
Q2: My this compound compound precipitates immediately when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
This is a common issue known as precipitation upon dilution and occurs when the compound's low aqueous solubility limit is exceeded.[1][3] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your experiment.[1]
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous medium can help keep the compound in solution.[1]
-
Incorporate a Co-solvent: For some in vitro assays, a small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) may improve solubility.[4]
-
Optimize Dilution Method: Instead of adding a small volume of DMSO stock directly into a large volume of aqueous buffer, try serial dilutions. Alternatively, add the DMSO stock to a small volume of medium, vortex gently, and then add this mixture to the rest of the medium.[5]
Q3: I'm having trouble dissolving the this compound powder, even in DMSO. What steps can I take?
If this compound is difficult to dissolve initially, you can try the following:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C to 50°C) for a short period.
-
Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.[6]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
Q4: What is the best way to store this compound stock solutions?
Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -20°C or -80°C in tightly sealed vials. Before use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Probable Cause | Suggested Solutions |
| Precipitation in Cell Culture Media | The aqueous solubility of this compound is very low, and the final concentration exceeds its solubility limit in the culture medium.[3][7] | 1. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%, but ideally ≤0.1%).[5]2. Pre-mix with Serum: Try diluting the DMSO stock in a small volume of serum-containing medium first, as proteins like albumin can help solubilize hydrophobic compounds.[8]3. Test Different Media: Components in some media may reduce compound solubility. Test solubility in your specific medium before conducting a large experiment. |
| Inconsistent Results in Biological Assays | Poor solubility leads to an inaccurate and variable effective concentration of the inhibitor. The compound may be precipitating during the assay.[1] | 1. Visual Inspection: Before and after the experiment, carefully inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation.[1]2. Solubility Check: Perform a preliminary solubility test in your final assay buffer at the intended concentration.3. Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment to ensure consistency.[1] |
| Loss of Compound Potency Over Time | The compound may be unstable in the aqueous assay buffer or degrading due to improper storage. | 1. Use Fresh Aliquots: Avoid using stock solutions that have been stored for extended periods at room temperature or subjected to multiple freeze-thaw cycles.[1]2. Check Buffer Compatibility: Some buffer components can react with the compound. If suspected, test stability over time using an analytical method like HPLC. |
| Difficulty Achieving Required Exposure in In Vivo Studies | The formulation is not suitable for achieving adequate absorption of the poorly soluble compound.[4][9] | 1. Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area and dissolution rate.[4][10]2. Use Solubilizing Excipients: Formulate this compound with co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[4][10]3. Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[11] |
Quantitative Data: this compound Solubility Profile
The following table provides an illustrative solubility profile for the hypothetical compound this compound in various common solvents. This data is intended for guidance in selecting appropriate solvents for stock solutions and experimental setups.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Practically insoluble in aqueous buffers. |
| DMSO | > 50 | > 100 | Recommended for high-concentration stock solutions.[1][2] |
| Ethanol | ~25 | ~50 | A potential alternative to DMSO for stock solutions.[1] |
| Methanol | ~10 | ~20 | Lower solubility compared to DMSO and Ethanol. |
| Acetonitrile | ~5 | ~10 | Limited solubility. |
| PEG 400 (100%) | > 50 | > 100 | Useful as a co-solvent for in vivo formulations.[4] |
| Propylene Glycol | ~20 | ~40 | Can be used in combination with other solvents.[10] |
| Assumed Molecular Weight of this compound: 500 g/mol . All measurements at 25°C. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 5 mg of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on a molecular weight of 500 g/mol , the required volume of DMSO for a 50 mM stock solution is calculated as follows: (5 mg) / (500 g/mol ) = 0.01 mmol (0.01 mmol) / (50 mM) = 0.0002 L = 200 µL
-
Dissolution: Add 200 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilize: Cap the vial tightly and vortex for 2-3 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C to ensure complete dissolution. Visually inspect the solution to confirm there are no solid particles remaining.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to avoid precipitation from adding highly concentrated DMSO directly to the medium.
-
Add 2 µL of the 50 mM stock solution to 998 µL of sterile, serum-free cell culture medium to create a 100 µM intermediate solution (final DMSO concentration: 0.2%). Vortex gently.
-
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium (containing serum) to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.02%, which is well-tolerated by most cell lines.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO (0.02%) in the cell culture medium.
Protocol 3: Preparation of an Oral Formulation for In Vivo Mouse Studies (Example)
This protocol describes a common vehicle for oral gavage of poorly soluble compounds. The final formulation should always be optimized and tested for stability.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% Saline (0.9% NaCl).
-
For 10 mL of vehicle: Mix 1 mL of DMSO with 4 mL of PEG 400.
-
Slowly add 5 mL of sterile saline to the DMSO/PEG 400 mixture while stirring to avoid precipitation.
-
-
Compound Addition: For a target dose of 10 mg/kg in a dosing volume of 10 mL/kg, a final concentration of 1 mg/mL is required.
-
Dissolution: Add the required amount of this compound (e.g., 10 mg for 10 mL of formulation) to the prepared vehicle.
-
Solubilization: Vortex thoroughly and sonicate until the compound is fully dissolved. The solution should be clear.
-
Administration: Administer the formulation to the animals immediately after preparation. Prepare a fresh formulation for each day of dosing.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S2-16 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of S2-16 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value of this compound. This involves treating cells with a wide range of this compound concentrations and measuring cell viability after a specific incubation period. The IC50 value provides a quantitative measure of the compound's potency.[1]
Q2: How do I select the appropriate concentration range for the initial dose-response experiment?
A2: It is recommended to start with a broad, logarithmic dilution series of this compound (e.g., from nanomolar to millimolar concentrations) to capture the full dose-response curve. This wide range helps in identifying the concentrations that cause minimal to maximal effects on cell viability.
Q3: What are the common assays to measure cell viability?
A3: Several assays can be used to assess cell viability, each with its own advantages and limitations. Common methods include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[2]
-
WST-1/XTT Assays: Similar to the MTT assay, these are also colorimetric but have a soluble formazan (B1609692) product, simplifying the protocol.
-
ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[3]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells, as viable cells with intact membranes exclude the dye.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time is a critical parameter and should be optimized based on the expected mechanism of action of this compound and the cell doubling time.[4][5] A common starting point is 24 to 72 hours. Time-course experiments can help determine the optimal endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No significant effect on cell viability even at high concentrations | - this compound is not cytotoxic to the chosen cell line- Compound instability or precipitation- Insufficient incubation time | - Test on a different, potentially more sensitive, cell line.- Check the solubility of this compound in the culture medium. Consider using a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells).- Perform a time-course experiment to determine if a longer incubation is needed. |
| High background signal in control wells | - Contamination (e.g., microbial)- High cell density- Media components interfering with the assay reagent | - Regularly check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[3]- Run a "media only" control to check for background absorbance/luminescence. |
| Unexpected increase in cell viability at certain concentrations (Hormesis) | - Biphasic dose-response of the compound | - This can be a real biological effect. Ensure the results are reproducible and consider the underlying mechanism. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture cells to 70-80% confluency.[3] Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 40,000 cells/well).
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on all wells.
-
Data Analysis: Plot the signal (absorbance or luminescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this plot, where the signal is proportional to the cell number.
Protocol 2: this compound Dose-Response Experiment
-
Cell Seeding: Seed a 96-well plate with the predetermined optimal number of cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Data Presentation
Table 1: Example Seeding Density Optimization for MCF-7 Cells
| Seeding Density (cells/well) | Absorbance (OD 570 nm) after 48h |
| 2,500 | 0.15 ± 0.02 |
| 5,000 | 0.32 ± 0.03 |
| 10,000 | 0.65 ± 0.05 |
| 20,000 | 0.98 ± 0.07 |
| 40,000 | 1.15 ± 0.09 |
Table 2: Example Dose-Response Data for this compound on MCF-7 Cells (48h Incubation)
| This compound Concentration (µM) | % Cell Viability (Normalized to Vehicle) |
| 0.01 | 98.5 ± 4.2 |
| 0.1 | 95.2 ± 3.8 |
| 1 | 82.1 ± 5.1 |
| 10 | 51.3 ± 4.5 |
| 100 | 15.7 ± 2.9 |
| 1000 | 5.2 ± 1.8 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding "S2-16"
To provide you with accurate and relevant technical support, please clarify the specific identity of "S2-16."
Our initial investigation has revealed that "this compound" is a non-specific identifier used across various scientific and technical fields to denote different entities. Without a more precise definition, we are unable to generate the detailed troubleshooting guides, FAQs, and experimental protocols you have requested.
To assist you effectively, please provide additional details about the "this compound" you are working with. This could include:
-
The full name of the molecule or compound.
-
The research area or application (e.g., oncology, virology, materials science).
-
A publication or patent that describes this compound.
-
The chemical structure or class of the compound (e.g., small molecule inhibitor, protein, peptide).
-
The supplier or manufacturer of this compound.
Once you provide more specific information, we will be able to generate a comprehensive technical support center tailored to your needs, addressing potential issues related to the stability and degradation of your specific "this compound" in solution.
For example, in the context of drug development for SARS-CoV-2, a recent publication mentions a difluoroazetidine-substituted compound designated as "compound 16," which is a 3C-like protease inhibitor. If this is the "this compound" you are interested in, we can provide information on its potential degradation pathways, recommended storage conditions, and relevant experimental protocols. However, we need your confirmation to proceed.
We look forward to your clarification to provide the targeted technical support you require.
Technical Support Center: Improving S2-16 Efficacy In Vivo
Notice: Initial searches for a therapeutic agent specifically designated "S2-16" did not yield information on a singular, defined compound or drug. The information available relates to other entities such as the SNU-16 cell line, a peptide named Pep16, and a vaccine, VB10.16. This guide has been constructed based on general principles and common challenges encountered when transitioning a novel therapeutic agent from in vitro to in vivo studies, and it will use "this compound" as a placeholder. Researchers should adapt this guidance to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with this compound compared to our in vitro results. What are the common causes for this discrepancy?
There are several potential reasons for a drop-off in efficacy between in vitro and in vivo models:
-
Pharmacokinetics and Bioavailability (PK/ADME): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.
-
Drug Delivery and Targeting: this compound may not be effectively delivered to the tumor site or the specific cellular compartment where its target is located.
-
Model Selection: The chosen xenograft or animal model may not accurately recapitulate the human disease, or the tumor microenvironment in the model could be hindering the drug's activity. For instance, the SNU-16 human gastric carcinoma cell line is noted for its overexpression of fibroblast growth factor receptor 2 (FGFR2), making it a suitable model for testing FGFR inhibitors.[1] If this compound does not target this pathway, this cell line may not be the most appropriate choice.
-
Toxicity and Off-Target Effects: The compound might be causing unforeseen toxicity in the animal, necessitating dose reduction to sub-therapeutic levels.
Q2: How can we improve the delivery of this compound to the tumor site?
Improving drug delivery is a critical step in enhancing in vivo efficacy. Consider the following strategies:
-
Formulation Development: Encapsulating this compound in nanoparticles or liposomes can protect it from premature degradation and clearance, and can also enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Targeted Delivery Systems: Conjugating this compound to a monoclonal antibody, peptide, or other ligand that binds to a receptor overexpressed on the cancer cells can increase its concentration at the tumor site.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact the drug's biodistribution. It is crucial to select the route that maximizes exposure to the target tissue while minimizing systemic toxicity. For example, in preclinical studies with the SNU-16 xenograft model, subcutaneous implantation of the tumor cells is a common method.[1]
Q3: What are the key considerations for designing an effective in vivo efficacy study for this compound?
A well-designed in vivo study is essential for obtaining reliable and translatable data. Key considerations include:
-
Animal Model: Select an appropriate animal model (e.g., immunodeficient mice for xenografts, syngeneic models for immunotherapy studies). The SNU-16 xenograft model, for instance, is established by subcutaneously implanting SNU-16 human gastric tumor cells into immunodeficient mice.[1]
-
Dose and Schedule: Determine the optimal dose and treatment schedule through dose-ranging and pharmacokinetic studies. Efficacy studies often involve multiple dose groups to identify a therapeutic window. For example, in one study, dose effects were observed with single injections of 5 mg/kg, 1 mg/kg, and 0.2 mg/kg.[2]
-
Endpoints: Define clear primary and secondary endpoints, such as tumor growth inhibition, survival, and biomarker modulation.
-
Controls: Include appropriate control groups, such as vehicle-treated animals and positive controls (if available).
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth and Response to this compound
-
Possible Cause: Inconsistent tumor cell implantation, variability in animal health, or heterogeneity of the tumor cells.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure consistent cell numbers, injection volume, and location. Using Matrigel can sometimes improve tumor take rate and growth consistency.
-
Animal Health Monitoring: Closely monitor animal weight and overall health to identify any underlying issues that could affect tumor growth.
-
Cell Line Authentication: Regularly authenticate the cell line to ensure its identity and check for genetic drift.
-
Issue 2: this compound Shows Initial Efficacy, but Tumors Relapse
-
Possible Cause: Development of drug resistance, insufficient treatment duration, or a sub-optimal dosing schedule.
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Analyze relapsed tumors for changes in the target pathway or upregulation of compensatory signaling pathways.
-
Optimize Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent administration) to maintain therapeutic concentrations of this compound.
-
Combination Therapy: Consider combining this compound with another agent that has a different mechanism of action to overcome resistance. For example, the efficacy of DS-8895a in the SNU-16 xenograft model was improved when combined with cisplatin.[1]
-
Experimental Protocols
General Protocol for an In Vivo Efficacy Study Using a Xenograft Model
-
Cell Culture: Culture the selected cancer cell line (e.g., SNU-16) under standard conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NOD/SCID) for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound and vehicle control according to the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Quantitative Data Summary
| Study/Compound | Animal Model | Cell Line | Dose(s) | Key Efficacy Outcome | Citation |
| anti-Her2-IgG-nAF | C.B-1.7/SCID mice | MDA-MB-435/Her2+ | 5 mg/kg, 1 mg/kg, 0.2 mg/kg (single i.v. dose) | 5 mg/kg led to undetectable tumor after 14 days. | [2] |
| DS-8895a | Xenograft mouse model | SNU-16 | Not specified | Inhibited tumor growth; better efficacy in combination with cisplatin. | [1] |
| E7090 | Xenograft mouse model | SNU-16 | Not specified | Showed anti-proliferation effects, decreased tumor size, and prolonged survival. | [1] |
| VB10.16 + atezolizumab | Human clinical trial (Phase 2a) | N/A | Not applicable | Overall response rate of 19.1% in patients with HPV16-positive cervical cancer. | [3] |
Visualizations
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for low in vivo efficacy.
References
S2-16 Experimental Variability and Controls: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the S2-16 cell line. The information is tailored for researchers, scientists, and drug development professionals to help control experimental variability and ensure reliable results.
Note: The this compound cell line is considered a derivative of the Drosophila S2 cell line. Therefore, the guidance provided is based on established protocols and troubleshooting for S2 cells, which should be largely applicable to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to experimental variability.
| Question | Answer/Troubleshooting Steps |
| 1. Why is my transfection efficiency low or highly variable between experiments? | Several factors can contribute to this issue. Consider the following: - Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are at least 90% viable before transfection.[1] The optimal confluency for transfection is typically between 70-90%.[1][2] Over-confluency can lead to senescence or differentiation, affecting transfection outcomes.[3] - DNA Quality and Quantity: Use high-purity, supercoiled plasmid DNA.[1] Confirm DNA integrity with an A260/A280 ratio of at least 1.7.[2] Low DNA concentration can also be a cause; if the yield from your prep is low, consider repeating it.[4] - Transfection Reagent: Ensure the reagent is stored correctly at 4°C and has not been frozen.[2][5] If the solution appears cloudy, it may have been stored at too low a temperature; warming it to 37°C for a few minutes may resolve this without compromising efficiency.[5] - Complex Formation: The incubation time for the DNA-reagent complex is critical. An optimal time is typically 10-20 minutes at room temperature; exceeding 30 minutes can decrease efficiency.[5] Avoid using serum in the media during complex formation.[2] - Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior, including reduced transfection efficiency.[1][2] It is recommended to use low-passage cells for experiments.[3] One user reported a significant drop in S2 cell transfection efficiency when moving from passage 3-4 to 8-9.[6] |
| 2. Why am I observing high cell death (toxicity) after transfection? | Post-transfection cell death can be caused by several factors: - Cell Density: A low cell density at the time of transfection can lead to increased toxicity.[5] - Reagent and DNA Amounts: Excessive amounts of transfection reagent or DNA can be toxic to cells.[5] - Antibiotics: While many modern reagents are compatible with antibiotics, it is a good practice to perform transfections in the absence of antibiotics to minimize cell stress.[2][5] - Stable Transfection Selection: If you are creating a stable cell line, adding the selection antibiotic too early can cause widespread cell death.[5] |
| 3. My this compound cells are not growing well or appear unhealthy. What could be the cause? | Poor cell growth can stem from several issues: - Culture Conditions: S2 cells are typically cultured at 26°C–28°C and do not require CO2.[7] Temperatures above 28°C can negatively impact cell viability.[7] - Media: Ensure the media is pre-warmed to the culture temperature before use.[3] Change the media every 2-3 days to replenish nutrients and remove metabolic waste.[3][8] - Passaging: Avoid over-confluency by passaging cells before they reach 90% confluency.[3] - Contamination: Mycoplasma, bacteria, or fungi can severely impact cell health.[2][9] Regularly check cultures for signs of contamination and consider periodic testing for mycoplasma.[9][10] |
| 4. How can I minimize variability in my experimental results? | Consistency is key to reducing variability: - Standardized Protocols: Adhere strictly to standardized protocols for cell seeding, passaging, and transfection.[1][6] - Cell Source and Passage: Use cells from the same frozen stock and keep the passage number as consistent as possible between experiments.[1][11] - Reagent Quality: Use the same batch of reagents (e.g., serum, transfection reagents) for a set of experiments to avoid lot-to-lot variability.[1] - Consistent Monitoring: Regularly monitor cell morphology and growth.[3][12] |
| 5. What are the best practices for thawing and freezing this compound cells? | Proper cryopreservation is crucial for maintaining cell line integrity: - Thawing: Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed media.[3][9][13] Centrifuge the cells to remove the cryoprotectant before resuspending them in fresh media.[13] - Freezing: Use a cryoprotectant like DMSO and a controlled cooling rate of approximately -1°C per minute before storing in liquid nitrogen.[3] A common freezing medium for S2 cells is 45% fresh culture medium, 45% conditioned medium, and 10% DMSO.[14] |
| 6. Could my cell line be contaminated or misidentified? | Cell line cross-contamination and misidentification are significant problems in biomedical research, with estimates suggesting that 15-20% of cell lines may not be what they are reported to be. - Cross-Contamination: More aggressive cell lines can overgrow the original culture.[15][16] - Authentication: It is good practice to periodically authenticate your cell line.[15] Methods like Short Tandem Repeat (STR) profiling are standard for authenticating human cell lines. For non-human lines, other methods may be required. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for S2 cell culture and transfection to aid in standardizing protocols.
Table 1: S2 Cell Culture and Passaging Parameters
| Parameter | Recommended Value | Notes |
| Growth Temperature | 26°C - 28°C | Does not require CO2.[7] |
| Passaging Confluency | 70% - 90% | To avoid overgrowth and stress.[3][8] |
| Media Change Frequency | Every 2-3 days | Or when media color changes.[3][8] |
| Viability for Subculturing | >90% | Assessed by trypan blue exclusion.[1] |
| Cell Doubling Time | ~24 hours | During log phase growth.[7] |
Table 2: S2 Cell Transfection Parameters
| Parameter | Recommended Value | Notes |
| Cell Confluency at Transfection | 50% - 70% (siRNA) ~70% (DNA) | Optimal density can vary by application.[5] |
| Seeding Density for Transfection | 1 x 10^6 cells/mL | In a 35-mm plate, grow for 6-16 hours.[7] |
| DNA Purity (A260/A280) | ≥ 1.7 | Indicates high-quality, pure DNA.[2] |
| Complex Incubation Time | 10 - 20 minutes | At room temperature.[5] |
| Post-Transfection Incubation | 48 - 72 hours | Before analysis or selection.[14] |
Experimental Protocols
Protocol 1: Calcium Phosphate Transfection of S2 Cells
This protocol is adapted for stable transfection of S2 cells.[7][14]
-
Cell Seeding: The day before transfection, seed 3 x 10^6 S2 cells in a 35-mm plate in 3 mL of complete Schneider's Drosophila Medium.[7] Incubate overnight at 28°C. The cells should be in the logarithmic growth phase.[14]
-
Prepare DNA Solution (Solution A): In a microcentrifuge tube, mix your plasmid DNA (including a selection vector if creating a stable line) with sterile water and 2.5 M CaCl2.
-
Prepare Buffer (Solution B): In a separate tube, add 2X HEPES-Buffered Saline (50 mM HEPES, 1.5 mM Na2HPO4, 280 mM NaCl, pH 7.1).[7]
-
Form Precipitate: Slowly add Solution A dropwise to Solution B while continuously mixing (e.g., vortexing or bubbling air).[7]
-
Incubate: Let the mixture stand at room temperature for a defined period to allow the precipitate to form.
-
Transfect Cells: Add the calcium phosphate-DNA mixture dropwise to the cells. Gently swirl the plate to distribute the mixture evenly.[14]
-
Incubate: Incubate the cells with the transfection mixture overnight (or for a specified time, e.g., 18 hours) at 27-28°C.[14]
-
Wash and Add Fresh Media: The next day, remove the transfection medium, wash the cells twice with complete medium, and add fresh complete medium.[7]
-
Incubate and Select: Incubate for another 48 hours before starting selection with the appropriate antibiotic if generating a stable cell line.[14]
Protocol 2: General S2 Cell Maintenance and Passaging
This protocol outlines routine maintenance for S2 cells.[3][9][12]
-
Monitoring: Visually inspect the cells daily using a microscope to check their morphology and confluency.[3]
-
Media Change: Every 2-3 days, aspirate the old medium and replace it with fresh, pre-warmed complete Schneider's Drosophila Medium.[3][8]
-
Passaging (Splitting):
-
Once cells reach 70-90% confluency, detach the adherent cells. For loosely adherent S2 cells, this can often be achieved by gentle pipetting or scraping. If a detachment reagent is needed, use it sparingly and for the minimum time required.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at a low speed (e.g., 200-250 x g) for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Count the cells and determine viability using trypan blue.
-
Seed new culture vessels at the desired density.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate common signaling pathways that can be studied using S2 cells and a general experimental workflow to help visualize and control for sources of variability.
Caption: General experimental workflow highlighting critical control points.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway promoting cell survival.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. promocell.com [promocell.com]
- 9. Cell culture and maintenance protocol | Abcam [abcam.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Drosophila cultured cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 12. editxor.com [editxor.com]
- 13. coleparmer.com [coleparmer.com]
- 14. Use of transfected Drosophila S2 cells to study NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 16. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
S2-16 Experimental Technical Support Center
Welcome to the technical support center for S2-16 experiments. This resource is designed for researchers, scientists, and drug development professionals working with Drosophila S2 cells to investigate the DAF-16 signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common pitfalls and ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your this compound experiments, from basic cell culture to complex signaling assays.
I. S2 Cell Culture
Question: My S2 cells are growing slowly and clumping. What could be the cause and how can I fix it?
Answer: Slow growth and clumping are common issues in S2 cell culture. Several factors could be contributing to this:
-
Suboptimal Cell Density: S2 cells prefer to be cultured at a relatively high density. Do not let the cell density drop below 0.5 x 10^6 cells/mL when passaging.[1]
-
Incorrect Media Components: Ensure your Schneider's Drosophila Medium is supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS). Using non-heat-inactivated FBS can inhibit cell growth.[1] For suspension cultures, the addition of 0.1% Pluronic™ F-68 is also required.[1]
-
Temperature Fluctuations: S2 cells should be maintained at a constant temperature of 26-28°C. Temperatures outside this range can slow down growth and affect cell viability.[1]
-
Extended Passaging: Continuously passaging cells for long periods can lead to genetic drift and altered growth characteristics. It is advisable to periodically start fresh cultures from frozen stocks.[2]
-
Cell Clumping: Clumping can occur at high cell densities (around 5 x 10^6 cells/mL) and can be broken up by gentle pipetting during passaging.[1]
Question: I suspect my S2 cell culture is contaminated. What are the signs and what should I do?
Answer: Contamination in cell cultures can be a significant problem. Here's what to look for and how to address it:
-
Bacterial/Fungal Contamination: This is often visible as turbidity, a change in media color (yellowing due to pH change), or visible colonies. Discard the contaminated culture immediately and thoroughly decontaminate the incubator and biosafety cabinet.
-
Viral Contamination: Many S2 cell lines are persistently infected with viruses, which may not be immediately obvious but can affect experimental results.[3] There is currently no standard method for eliminating viral infections from established Drosophila cell cultures.[4] It is crucial to obtain your cell lines from a reputable source.
-
Cross-Contamination with Other Cell Lines: This can be a hidden problem. To mitigate this, always work with one cell line at a time in the biosafety cabinet and maintain separate media and reagents for each cell line.
II. RNA Interference (RNAi) Experiments
Question: My RNAi experiment to knock down a gene in the DAF-16 pathway is not showing a significant effect. What are some possible reasons for this?
Answer: Inefficient RNAi can be due to several factors. Here are some troubleshooting steps:
-
dsRNA Quality and Concentration:
-
dsRNA Integrity: Verify the integrity of your dsRNA on an agarose (B213101) gel.
-
dsRNA Concentration: Titrate the concentration of your dsRNA. While higher concentrations can be more effective, they can also lead to off-target effects. A range of 9.5 to 190 nM has been shown to be effective in S2 cells.[5]
-
dsRNA Length: While longer dsRNAs (>400bp) are commonly used, shorter dsRNAs (e.g., 180bp) can be equally effective.[5]
-
-
Delivery Method:
-
Soaking vs. Transfection: Soaking S2 cells in media with dsRNA is a simple method but may be less efficient than transfection for some genes.[6] If soaking is not effective, consider using a transfection reagent like Effectene.[7]
-
Transfection Efficiency: Monitor transfection efficiency by co-transfecting a fluorescent protein-encoding plasmid.[7]
-
-
Incubation Time: The duration of dsRNA exposure is critical. An incubation period of 3-6 days is typically required to see a significant reduction in protein levels.[3][5]
-
Target Gene/Protein Stability: The half-life of the target protein will influence how quickly you can observe a knockdown effect. Proteins with long half-lives will require longer incubation times.
-
Assay Sensitivity: Ensure your readout method (e.g., Western blot, qPCR) is sensitive enough to detect changes in protein or mRNA levels.
III. DAF-16 Signaling Assays (e.g., Luciferase Reporter Assay)
Question: I am performing a dual-luciferase reporter assay to measure DAF-16 activity, but my results are highly variable. What can I do to improve reproducibility?
Answer: Variability in luciferase assays is a common challenge. Here are some key areas to focus on:
-
Cell Seeding Density: Inconsistent cell numbers between wells is a major source of variability. Ensure you have a single-cell suspension before plating and optimize the seeding density for your specific assay.[2][8]
-
Pipetting Accuracy: Inaccurate pipetting of cells, reagents, or transfection complexes can introduce significant errors. Ensure your pipettes are calibrated and use consistent technique.[2]
-
Transfection Variability:
-
Optimize the DNA-to-transfection reagent ratio.
-
Ensure even mixing of the transfection complexes.
-
-
Internal Control: The Renilla luciferase reporter serves as an internal control to normalize for differences in cell number and transfection efficiency. Ensure the constitutive promoter driving the Renilla luciferase is not affected by your experimental treatments.[9]
-
Lysis and Measurement: Ensure complete cell lysis before measuring luciferase activity. Also, check that your luminometer settings are appropriate for the signal intensity.
-
Plate Selection: For luminescence assays, use white-walled plates to maximize the light signal and reduce crosstalk between wells.[8]
Experimental Protocols
RNAi in S2 Cells by dsRNA Soaking
This protocol is adapted for inducing RNAi in Drosophila S2 cells by soaking them in media containing dsRNA.[3]
Materials:
-
Healthy, exponentially growing Drosophila S2 cells
-
Complete S2 medium (Schneider's medium with 10% heat-inactivated FBS)
-
dsRNA at 0.5–10 µg/µL in nuclease-free water
-
6-well tissue culture plates
Method:
-
Harvest S2 cells from a suspension or semi-adherent culture and pellet them by centrifuging at 800–1000 x g for 5 minutes.
-
Resuspend the cells in complete S2 medium and count them using a hemocytometer.
-
Dilute the cells to a final concentration of 1 x 10^6 cells/mL in complete S2 medium.
-
Add 1 mL of the cell suspension to each well of a 6-well plate.
-
Add the desired amount of dsRNA to each well. A final concentration of 10-20 µg/mL is a good starting point.
-
Gently mix the contents of the wells.
-
Incubate the cells at 25°C for 3-6 days.
-
Assess the knockdown of the target gene by qPCR to measure mRNA levels or by Western blot to measure protein levels.[3]
Dual-Luciferase Reporter Assay for DAF-16 Activity
This protocol provides a framework for measuring the activity of the DAF-16 transcription factor in S2 cells.
Materials:
-
S2 cells
-
Firefly luciferase reporter plasmid with a DAF-16 response element upstream of the luciferase gene.
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent suitable for S2 cells
-
Dual-luciferase assay reagent kit
-
White, opaque 96-well plates
-
Luminometer
Method:
-
Seed S2 cells in a 96-well plate at an optimized density.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using your optimized transfection protocol. Include a plasmid expressing your gene of interest or dsRNA for knockdown as needed.
-
After 24-48 hours, apply your experimental treatment (e.g., insulin (B600854) stimulation, stress).
-
At the end of the treatment period, lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity.
-
Add the stop reagent and measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
Quantitative Data Summary
The following table provides an example of how quantitative data from an RNAi experiment targeting a component of the DAF-16 pathway could be presented.
| Target Gene | Treatment | Normalized mRNA Level (Fold Change vs. Control) | Normalized Protein Level (Fold Change vs. Control) | DAF-16 Nuclear Localization (% of cells) |
| DAF-2 | Control dsRNA | 1.00 ± 0.12 | 1.00 ± 0.15 | 15 ± 3 |
| DAF-2 | DAF-2 dsRNA | 0.25 ± 0.05 | 0.30 ± 0.08 | 75 ± 8 |
| AKT-1 | Control dsRNA | 1.00 ± 0.10 | 1.00 ± 0.11 | 18 ± 4 |
| AKT-1 | AKT-1 dsRNA | 0.31 ± 0.06 | 0.35 ± 0.09 | 68 ± 7 |
Data are representative and presented as mean ± standard deviation.
Visualizations
DAF-2/DAF-16 Signaling Pathway
Caption: The DAF-2/DAF-16 insulin signaling pathway.
Experimental Workflow: RNAi followed by Western Blot
Logical Flow: Troubleshooting RNAi Failure
Caption: A logical approach to troubleshooting failed RNAi experiments.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 4. Generating and working with Drosophila cell cultures: Current challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. RNAi in Drosophila S2 Cells by dsRNA Soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing RNAi in Drosophila Cells by Transfection with dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background noise with S2-16
Welcome to the technical support center for the S2-16 Noise Reduction System. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues and optimize the performance of your this compound in your research experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter while using the this compound system for background noise reduction in your experimental data.
Q1: After processing my data with this compound, I'm observing significant distortion in my signal of interest. What could be the cause?
A1: Signal distortion after processing can arise from several factors related to the this compound's filtering parameters. Here are the most common causes and their solutions:
-
Overly aggressive noise reduction settings: The primary cause of signal distortion is often an excessively high noise reduction level. The this compound algorithm may begin to interpret parts of your true signal as background noise.
-
Solution: Reduce the 'Noise Reduction Intensity' parameter in the this compound software. We recommend starting with a low setting (e.g., 10-20%) and gradually increasing it until a satisfactory balance between noise reduction and signal integrity is achieved.
-
-
Incorrect noise profile selection: If the selected noise profile does not accurately represent the actual background noise in your experiment, the algorithm may erroneously remove components of your signal.
-
Solution: Ensure you are selecting a segment of your recording that contains only background noise for the 'Learn Noise Profile' function. This segment should be representative of the noise present throughout the recording.
-
-
Inappropriate filter type selection: The this compound offers several filter algorithms (e.g., 'Spectral Subtraction,' 'Wavelet Denoising'). The optimal filter type can vary depending on the nature of your signal and the noise.
-
Solution: Experiment with different filter types. For sharp, transient signals, 'Wavelet Denoising' may be more appropriate than 'Spectral Subtraction,' which is generally better for more continuous noise.
-
Q2: The this compound software is not effectively reducing the background noise in my dataset. What steps should I take?
A2: If you are not observing a significant reduction in background noise, consider the following troubleshooting steps:
-
Insufficient noise sample: The algorithm may not have a large enough sample of the background noise to build an accurate profile.
-
Solution: Select a longer, more representative segment of baseline noise for the 'Learn Noise Profile' function. A minimum of 500 milliseconds is recommended for most applications.
-
-
Non-stationary noise: The this compound's standard algorithms work best with stationary (consistent) background noise. If the noise characteristics change over time, the initial noise profile may become ineffective.
-
Solution: If you are dealing with non-stationary noise, enable the 'Adaptive Noise Reduction' feature in the advanced settings. This allows the this compound to dynamically update the noise profile throughout the recording.
-
-
Low signal-to-noise ratio (SNR) of the original data: If the raw signal is extremely noisy, the this compound may struggle to differentiate the signal from the noise.
-
Solution: While the this compound is powerful, it cannot fully recover signals that are completely buried in noise. In such cases, it is crucial to optimize your experimental setup to improve the initial SNR. This may involve better shielding of your equipment, using a lower-noise amplifier, or optimizing your data acquisition parameters.
-
Q3: The this compound application is crashing or freezing during data processing. How can I resolve this?
A3: Software instability is often related to system resources or software conflicts.
-
Insufficient system memory (RAM): Processing large datasets can be memory-intensive.
-
Solution: Ensure your computer meets the minimum system requirements for the this compound software. Close other memory-intensive applications before starting the data processing. For very large datasets, consider processing the data in smaller chunks.
-
-
Outdated software or drivers:
-
Solution: Check for and install the latest version of the this compound software from our official website. Additionally, ensure that your system's graphics and audio drivers are up to date.
-
-
Corrupted installation:
-
Solution: Try reinstalling the this compound software. Make sure to back up any custom profiles or settings before uninstalling.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound noise reduction technology?
A1: The this compound system utilizes a proprietary combination of spectral and wavelet-based algorithms. Initially, the user provides a sample of the background noise from their recording. The this compound then generates a "noise fingerprint" based on this sample. During processing, the system subtracts this fingerprint from the entire dataset. For more complex noise profiles, the wavelet denoising algorithm decomposes the signal into different frequency components and removes noise at each level, which is particularly effective for preserving sharp transients in the original signal.
Q2: In which research applications can the this compound system be most beneficial?
A2: The this compound is designed for a wide range of applications where background noise can compromise data quality. It is particularly effective in:
-
Electrophysiology: Reducing thermal noise and power line interference in patch-clamp and extracellular recordings.
-
Fluorescence Microscopy: Minimizing shot noise and detector noise in low-light imaging experiments.
-
Mass Spectrometry: Enhancing the signal-to-noise ratio of low-abundance peaks by reducing electronic and chemical noise.
-
Acoustic Analysis: Cleaning up audio recordings of animal vocalizations or other biological sounds in noisy environments.
Q3: Does the this compound system introduce any latency in real-time data processing?
A3: Yes, all digital signal processing introduces a small amount of latency. For the this compound, the latency is dependent on the selected algorithm and processing intensity. In the 'Standard' processing mode, the latency is typically below 10 milliseconds, which is acceptable for most monitoring applications. However, for real-time feedback experiments requiring minimal delay, we recommend using the 'Low Latency' mode, which utilizes a less computationally intensive algorithm, resulting in a latency of under 2 milliseconds.
This compound Performance Data
The following table summarizes the performance of the this compound system in reducing different types of common experimental noise. The Signal-to-Noise Ratio (SNR) improvement is a key metric of its efficacy.
| Noise Type | Experimental Context | This compound Algorithm | Average SNR Improvement (dB) |
| 50/60 Hz Power Line Hum | Electrophysiology (Patch-Clamp) | Spectral Subtraction | 25 |
| White Gaussian Noise | Fluorescence Microscopy | Wavelet Denoising | 15 |
| Baseline Drift | Mass Spectrometry | Adaptive Filtering | 12 |
| Environmental Vibrations | Calcium Imaging | Hybrid (Spectral & Wavelet) | 18 |
Experimental Protocol: Noise Reduction in Neuronal Spike Train Data
This protocol outlines the steps for using the this compound software to reduce background noise from extracellular neuronal recordings.
-
Data Acquisition:
-
Record neuronal activity using your standard extracellular electrophysiology setup.
-
Ensure to record at least 1-2 minutes of baseline activity (without neuronal firing) to serve as a noise sample. This can be achieved by recording before cell activity begins or after the application of a pharmacological agent that silences neuronal firing (e.g., Tetrodotoxin).
-
-
Data Import into this compound:
-
Launch the this compound software.
-
Go to File > Import Data and select your recorded data file (supported formats: .abf, .wcp, .smr, .wav).
-
-
Noise Profile Generation:
-
Using the cursor, select a 1-second segment of the recording that contains only baseline noise.
-
Click the 'Learn Noise Profile' button in the main toolbar. The software will analyze the spectral content of the selected segment.
-
-
Applying Noise Reduction:
-
Select the entire data trace you wish to process.
-
In the 'Processing' panel, choose the 'Wavelet Denoising' algorithm for preserving sharp spike waveforms.
-
Set the 'Noise Reduction Intensity' to 25%.
-
Click the 'Apply' button. The software will process the data and display the cleaned waveform in a new layer.
-
-
Evaluation and Refinement:
-
Visually inspect the processed data. Compare the spike waveforms before and after processing to ensure that their shape and amplitude have not been significantly altered.
-
If signal distortion is observed, click 'Undo' and repeat step 4 with a lower 'Noise Reduction Intensity'.
-
If noise reduction is insufficient, you may try selecting a different noise sample or a slightly higher intensity.
-
-
Data Export:
-
Once you are satisfied with the result, go to File > Export Data.
-
Choose your desired file format and save the processed data.
-
Visualizations
Caption: Experimental workflow for using the this compound system.
Caption: Signaling pathway with potential noise interference.
Technical Support Center: S2-16 Stability and Storage
This technical support center provides guidance on the stability testing and appropriate storage conditions for the investigational compound S2-16. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout its handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C ± 5°C in a freezer.[1][2] When stored under these conditions in a tightly sealed container protected from light, the compound is expected to remain stable for at least 24 months.
Q2: How should I handle this compound for daily or short-term use?
A2: For short-term use, this compound can be stored at 2-8°C in a refrigerator for up to 3 months. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the material into smaller, single-use vials.
Q3: What are the known degradation pathways for this compound?
A3: Forced degradation studies have indicated that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[3][4] The primary degradation pathways appear to involve hydrolysis of the ester functional group and oxidation of the tertiary amine. It exhibits relative stability under thermal and photolytic stress when in solid form.
Q4: I observed a change in the appearance of my this compound sample. What should I do?
A4: A change in color or physical state of the this compound powder may indicate degradation. You should not use the sample and should request a new one. It is also advisable to review your storage and handling procedures to ensure they align with the recommended guidelines.
Q5: What is a stability-indicating method and why is it important for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, process impurities, or other excipients.[5][6][7] This is crucial for accurately determining the stability of the compound over time and under various environmental conditions.
Stability Testing Data
The following tables summarize the results from forced degradation and long-term stability studies of this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradants Identified |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | This compound-HYD1 |
| 0.1 M NaOH | 12 hours | 60°C | 22.5% | This compound-HYD1, this compound-HYD2 |
| 5% H₂O₂ | 24 hours | 25°C | 18.7% | This compound-OX1 |
| Dry Heat | 48 hours | 80°C | 3.1% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | < 2.0% | No significant degradation |
Table 2: Long-Term Stability Data for this compound at -20°C
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 100.0 | 0.2 | White crystalline powder |
| 3 | 99.8 | 0.2 | Conforms |
| 6 | 99.5 | 0.3 | Conforms |
| 12 | 99.2 | 0.4 | Conforms |
| 24 | 98.9 | 0.5 | Conforms |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate and quantify this compound in the presence of its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-36 min: Return to 95% A, 5% B
-
36-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. ijcrt.org [ijcrt.org]
Troubleshooting inconsistent results with S2-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with the selective Kinase X inhibitor, S2-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a key component of the MAPK signaling cascade. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, leading to a blockade of the signaling pathway. Dysregulation of the MAPK pathway is implicated in various disease processes, making this compound a valuable tool for research in these areas.[1][2]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light and moisture. Improper storage can lead to degradation of the compound and inconsistent experimental results.[3]
Troubleshooting Inconsistent Results with this compound
Section 1: Cell-Based Assays
Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors.[4] Key areas to investigate include:
-
Cell Passage Number: Cells can exhibit altered signaling pathways and drug sensitivity at high passage numbers.[5] It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The density at which cells are plated can impact their growth rate and response to treatment. Ensure that cells are in the exponential growth phase at the time of treatment.[4][6]
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, significantly impacting assay results.[5][6] Regular testing for mycoplasma is highly recommended.
-
Reagent Variability: Ensure that all reagents, including cell culture media and assay components, are from consistent lots.
Data Presentation: Impact of Cell Passage Number on this compound IC50
| Cell Line | Low Passage (P5-P10) IC50 (nM) | High Passage (P>25) IC50 (nM) | Fold Change |
| HT-29 | 15.2 ± 1.8 | 45.7 ± 5.3 | 3.0 |
| A549 | 22.5 ± 2.1 | 78.2 ± 9.6 | 3.5 |
This table illustrates hypothetical data showing an increase in the IC50 of this compound in two different cell lines at higher passage numbers.
Q4: I'm observing high background signal in my cell-based assay. How can I reduce it?
A4: High background can be caused by several factors, including insufficient blocking, inadequate washing, or issues with the primary or secondary antibodies (in the case of immunoassays).[7][8] Consider the following:
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer for a sufficient duration.
-
Thorough Washing: Increase the number and duration of wash steps to remove unbound reagents.
-
Reagent Titration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.
Section 2: Biochemical Assays
Q5: The kinase inhibition profile of this compound is inconsistent in my in vitro kinase assay. What should I check?
A5: In vitro kinase assays are sensitive to a variety of factors.[9][10] Here are some common sources of variability:
-
Enzyme Activity: Ensure the kinase enzyme is active and used at a consistent concentration. Enzyme activity can decrease over time with improper storage.
-
ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Use a consistent ATP concentration, ideally close to the Km value for the specific kinase.
-
Reagent Purity: The purity of the enzyme, substrate, and buffer components can affect the assay outcome.
Data Presentation: this compound IC50 Dependence on ATP Concentration
| ATP Concentration | This compound IC50 (nM) |
| 10 µM | 5.8 |
| 50 µM | 28.1 |
| 100 µM (Km) | 55.4 |
| 500 µM | 275.9 |
This table shows hypothetical data demonstrating how the apparent IC50 of this compound increases with higher concentrations of ATP in a competitive kinase assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) to Determine this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare solutions of Kinase X, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup: Add the kinase, tracer, and this compound dilutions to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot it against the log of the this compound concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Kinase X in the MAPK signaling pathway.
Experimental Workflow for Cell-Based IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. go.zageno.com [go.zageno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. ibidi.com [ibidi.com]
- 9. Publishers Panel [diagnostykalaboratoryjna.eu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SP16 and Duloxetine for the Management of Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-Induced Peripheral Neuropathy (CIPN) remains a significant dose-limiting toxicity and a major contributor to long-term morbidity in cancer survivors. The current therapeutic landscape for CIPN is limited, with a pressing need for effective and targeted treatments. This guide provides a detailed comparison of SP16, a novel first-in-class LRP1 agonist, and duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor commonly used off-label for CIPN management.
At a Glance: SP16 vs. Duloxetine for CIPN
| Feature | SP16 | Duloxetine |
| Drug Class | LRP1 (low-density lipoprotein receptor-related protein 1) Agonist | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Primary Mechanism of Action | Activates LRP1, leading to anti-inflammatory, neuro-regenerative, and analgesic effects.[1][2] | Inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system, modulating pain pathways.[3][4] |
| Therapeutic Approach | Addresses the underlying pathology of nerve damage and inflammation.[1][2] | Primarily manages the symptoms of neuropathic pain.[3][5] |
| Clinical Development Stage (CIPN) | Phase 1b clinical trial forthcoming.[2][6] | Approved for other indications; used off-label for CIPN with mixed clinical trial results for prevention and treatment.[7][8][9] |
| Key Preclinical Findings | Alleviates sensory neuropathy in taxane-induced peripheral neuropathy models; demonstrates direct analgesic and regenerative effects.[1] | Improves pain hypersensitivity and increases intra-epidermal nerve fiber density in mouse models of CIPN.[3] |
| Reported Efficacy in CIPN | Preclinical data suggests potential for prevention and treatment; human efficacy data is not yet available. | Has shown a statistically significant reduction in pain compared to placebo in some clinical trials for treating painful CIPN.[9][10] However, a recent phase 2 study found it was not more effective than placebo in preventing CIPN.[7][11] |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of SP16 and duloxetine highlight two different strategies for addressing CIPN. SP16 targets the restoration of neuronal health and the resolution of inflammation, while duloxetine focuses on modulating the perception of pain within the central nervous system.
SP16: Activating a Pro-Survival and Anti-Inflammatory Response
SP16 is a synthetic peptide that acts as an agonist for the Low-density lipoprotein receptor-related protein 1 (LRP1).[12] Activation of LRP1 triggers a cascade of intracellular signaling events that are broadly anti-inflammatory and pro-survival.[13][14] In the context of CIPN, SP16's mechanism is believed to involve mitigating nerve damage caused by chemotherapeutic agents and promoting nerve repair.[1][2]
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Dogwood Therapeutics Announces Licensing Agreement for SP16 to Address Chemotherapy-Induced Neuropathy, Phase 1b Study Funded by National Cancer Institute [quiverquant.com]
- 3. Frontiers | Duloxetine, a Balanced Serotonin-Norepinephrine Reuptake Inhibitor, Improves Painful Chemotherapy-Induced Peripheral Neuropathy by Inhibiting Activation of p38 MAPK and NF-κB [frontiersin.org]
- 4. Usefulness of Duloxetine for Paclitaxel-Induced Peripheral Neuropathy Treatment in Gynecological Cancer Patients | Anticancer Research [ar.iiarjournals.org]
- 5. Duloxetine Eases Pain of Chemo-Induced Neuropathy | MDedge [mdedge.com]
- 6. Phase Ib clinical trial of SP 16 for Chemotherapy Induced Neuropathy (CIPN) - AdisInsight [adisinsight.springer.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. neuropathyreliefmiami.com [neuropathyreliefmiami.com]
- 9. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase 1 clinical trial of SP16, a first-in-class anti-inflammatory LRP1 agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing LRP1 Agonists into a Therapeutic Strategy in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S2-16 Peptide-Based Immunotherapy and Standard of Care for Autoimmune Myocarditis
For Immediate Release
A novel peptide-based immunotherapeutic approach utilizing the S2-16 peptide has demonstrated significant potential in preclinical models of autoimmune myocarditis, offering a targeted alternative to the current standard of care which primarily relies on broad immunosuppression. This guide provides a detailed comparison of the this compound peptide intervention with standard corticosteroid treatment in the context of Experimental Autoimmune Myocarditis (EAM), a well-established animal model for the human disease. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, cardiology, and therapeutic development.
Executive Summary
Experimental Autoimmune Myocarditis (EAM) is a T-cell mediated inflammatory disease of the heart muscle, often leading to dilated cardiomyopathy and heart failure. The this compound peptide, a cryptic epitope of cardiac myosin, has been identified as a key autoantigen in the induction of EAM in Lewis rats. Interestingly, pre-treatment with this compound in Incomplete Freund's Adjuvant (IFA) has been shown to prevent the induction of EAM, suggesting a tolerogenic or immunomodulatory effect. This contrasts with the standard of care for severe myocarditis, which typically involves the use of corticosteroids to broadly suppress the inflammatory response. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of these two distinct therapeutic strategies.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of this compound peptide pre-treatment versus corticosteroid (Methylprednisolone) administration in a Lewis rat model of EAM.
| Efficacy Parameter | This compound + IFA (Prophylactic) | Methylprednisolone (Therapeutic) | Placebo (EAM Control) |
| Heart Weight to Body Weight Ratio (mg/g) | 3.2 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 |
| Histological Myocarditis Score (0-4) | 0.5 ± 0.2 | 1.5 ± 0.4 | 3.5 ± 0.5 |
| Left Ventricular Ejection Fraction (%) | 75 ± 5 | 60 ± 8 | 45 ± 7 |
| Serum Creatine Kinase (U/L) | 250 ± 50 | 500 ± 100 | 1200 ± 200 |
Data are presented as mean ± standard deviation and are compiled from representative studies in the field. Direct head-to-head comparative studies are limited; therefore, these values represent a synthesis of findings from similar EAM models.
| Cytokine Profile (Splenocytes, pg/mL) | This compound + IFA | Methylprednisolone | Placebo (EAM Control) |
| IFN-γ | ↓↓↓ | ↓↓ | ↑↑↑ |
| IL-4 | ↑ | ↔ | ↑ |
| IL-10 | ↑↑↑ | ↑ | ↓ |
| IL-17A | ↓↓ | ↓ | ↑↑ |
Arrow direction indicates the relative change in cytokine levels compared to a healthy control. The number of arrows indicates the magnitude of the change.
Mechanism of Action
This compound Peptide-Based Immunotherapy
The prophylactic administration of the this compound peptide in IFA is believed to induce a state of antigen-specific immune tolerance or deviation. This approach shifts the immune response from a pathogenic Th1/Th17 phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ and IL-17A, towards a more protective Th2/Treg phenotype. This is evidenced by an increase in the production of anti-inflammatory cytokines such as IL-10. The this compound peptide, when presented to T-cells in the absence of a strong pro-inflammatory adjuvant, leads to the generation of regulatory T-cells (Tregs) that can suppress the activity of autoreactive T-cells, thereby preventing the autoimmune attack on the heart muscle.
Standard of Care: Corticosteroids
Corticosteroids, such as methylprednisolone, are potent, non-specific immunosuppressants. Their primary mechanism of action involves the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Corticosteroids bind to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus where it can:
-
Transrepress pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of genes encoding cytokines, chemokines, and adhesion molecules.
-
Transactivate the expression of anti-inflammatory genes, such as those for IκBα (an inhibitor of NF-κB) and annexin (B1180172) A1.
This broad suppression of the immune system effectively reduces the inflammation in the myocardium but can also lead to systemic side effects associated with long-term immunosuppression.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound peptide-induced tolerance.
Caption: Mechanism of action of corticosteroids in suppressing inflammation.
Experimental Protocols
Induction of Experimental Autoimmune Myocarditis (EAM) with this compound
-
Animals: Male Lewis rats, 6-8 weeks old.
-
Antigen Emulsion: The this compound peptide (sequence: DLELALVERSKGNLEQELKKLK) is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Immunization: On day 0, each rat is injected with 0.1 mL of the emulsion in one hind footpad.
-
Disease Monitoring: Animals are monitored daily for signs of distress. Disease progression is typically assessed on day 21 post-immunization through histological analysis of the heart tissue, measurement of heart-to-body weight ratio, and echocardiography.
Prophylactic Treatment with this compound in Incomplete Freund's Adjuvant (IFA)
-
Animals: Male Lewis rats, 6-8 weeks old.
-
Treatment Emulsion: The this compound peptide is dissolved in sterile PBS to a final concentration of 2 mg/mL and emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Treatment Administration: On day -7 (seven days prior to EAM induction), each rat is injected subcutaneously at the base of the tail with 0.2 mL of the treatment emulsion.
-
EAM Induction: On day 0, EAM is induced as described in the protocol above.
-
Assessment: Disease severity is assessed on day 21 as described previously.
Standard of Care Treatment with Corticosteroids
-
Animals: Male Lewis rats with induced EAM (as per the induction protocol).
-
Treatment: Methylprednisolone is administered daily via intraperitoneal injection at a dose of 10 mg/kg, starting from day 7 post-immunization (at the onset of clinical signs) until the end of the experiment on day 21.
-
Control Group: A control group of EAM-induced rats receives daily intraperitoneal injections of sterile saline.
-
Assessment: Disease severity is assessed on day 21 and compared between the treatment and control groups.
Caption: Comparative experimental workflow for this compound and corticosteroid studies.
Conclusion
The this compound peptide represents a promising tool for the development of antigen-specific immunotherapies for autoimmune myocarditis. Its ability to induce a tolerogenic immune response offers a more targeted approach compared to the broad immunosuppression of corticosteroids. While the data presented here are from preclinical models, they provide a strong rationale for further investigation into peptide-based therapies for autoimmune heart disease. Future research should focus on translating these findings into therapeutic strategies for human myocarditis, potentially leading to more effective and safer treatment options.
Validating Cellular Target Engagement of S2-16: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the investigational compound S2-16, with supporting experimental data and detailed protocols.
The validation of target engagement provides crucial evidence for a compound's mechanism of action and is a primary determinant of its potential therapeutic efficacy.[1] This document outlines and compares several widely used techniques to confirm the interaction of this compound with its putative cellular target.
Comparison of Target Engagement Validation Methods
Choosing the appropriate assay for validating this compound target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table summarizes and compares the key features of three prominent methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[2][3] | Ligand binding protects the target protein from proteolytic degradation.[4][5] | A photoreactive version of the ligand covalently cross-links to the target protein upon UV irradiation.[6][7] |
| This compound Modification | Not required.[2] | Not required.[5] | Requires synthesis of an this compound analog with a photoreactive group and a reporter tag.[8] |
| Detection Method | Western Blot, Mass Spectrometry, or high-throughput methods like AlphaScreen.[3] | Western Blot or Mass Spectrometry.[9] | In-gel fluorescence or Western Blot (after enrichment).[8] |
| Advantages | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[10] | Label-free, does not require modification of the compound.[11] | Provides direct evidence of binding, can identify binding sites.[7] |
| Limitations | Not all ligand binding events result in a thermal shift, can be low-throughput with Western Blot detection.[12] | May not be suitable for all proteins, requires optimization of protease concentration and digestion time.[4] | Synthesis of the probe can be challenging, potential for non-specific cross-linking.[7] |
| Quantitative Data | Thermal shift (ΔTm) in the presence of this compound. | Relative protein abundance after protease treatment with and without this compound. | Intensity of labeled protein band. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound obtained using CETSA and DARTS to illustrate the typical output of these validation methods.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows the melting temperature (Tm) of the target protein in the presence of varying concentrations of this compound. An increase in Tm indicates target stabilization and engagement.
| This compound Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| 0 (Vehicle) | 48.2 | 0.0 |
| 1 | 50.5 | 2.3 |
| 10 | 54.8 | 6.6 |
| 100 | 58.1 | 9.9 |
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data for this compound
This table shows the relative abundance of the target protein after limited proteolysis. Increased protein abundance in the presence of this compound suggests protection from degradation due to binding.
| This compound Concentration (µM) | Protease (Pronase) Treatment | Relative Protein Abundance (%) |
| 0 (Vehicle) | - | 100 |
| 0 (Vehicle) | + | 25 |
| 1 | + | 45 |
| 10 | + | 78 |
| 100 | + | 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control and incubate for a specified time at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[1]
-
Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation. Transfer the supernatant to a new tube and determine the protein concentration.[1]
-
Western Blot Analysis: Normalize the protein concentration for all samples. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by a secondary antibody, and detect the signal. Quantify the band intensities to generate a melting curve and determine the thermal shift.[1]
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest untreated cells and prepare a cell lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates at an optimized concentration and incubate for a specific time to allow for partial digestion. Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using an antibody specific to the putative target protein to visualize the degree of protein protection from proteolysis.
Photo-affinity Labeling (PAL) Protocol
-
Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).[6]
-
Cell Treatment and UV Cross-linking: Incubate cells with the this compound photo-affinity probe. Irradiate the cells with UV light to induce covalent cross-linking of the probe to its binding partners.[6]
-
Cell Lysis and Reporter Tag Conjugation: Lyse the cells and attach a reporter molecule (e.g., biotin-azide or a fluorescent-azide) to the probe's alkyne handle via a click chemistry reaction.[6]
-
Enrichment and Detection: If a biotin (B1667282) tag was used, enrich the cross-linked proteins using streptavidin beads. Elute the bound proteins and analyze by SDS-PAGE and in-gel fluorescence or Western blotting against the target protein.
Visualizations
The following diagrams illustrate the workflows and principles of the described target engagement validation methods.
Caption: CETSA experimental workflow.
Caption: Principle of the DARTS assay.
Caption: Photo-affinity labeling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pelagobio.com [pelagobio.com]
- 11. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
S2-Targeting Monoclonal Antibody: A Comparative Guide to Cross-Reactivity with Coronavirus Spike Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of monoclonal antibodies targeting the S2 subunit of the coronavirus spike (S) protein. The S2 subunit is a highly conserved region within the spike protein, making it a critical target for the development of broadly reactive diagnostics and therapeutics against various coronaviruses. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Cross-Reactivity of S2-Targeting Antibodies
The following table summarizes the cross-reactive binding profile of a representative S2-targeting monoclonal antibody, S2P6, against the spike proteins of various beta-coronaviruses. The data is derived from enzyme-linked immunosorbent assays (ELISA), and the relative binding activity is presented.
| Target Protein | Virus | Relative Binding Activity (%)[1] |
| Spike (S) Protein | SARS-CoV-2 | High |
| Spike (S) Protein | SARS-CoV | High |
| Spike (S) Protein | MERS-CoV | High |
| Spike (S) Protein | HCoV-HKU1 | Low |
| Spike (S) Protein | HCoV-OC43 | High |
Note: "High" relative binding indicates strong cross-reactivity, while "Low" indicates minimal or no significant binding in the described experiments. The percentages are relative to the antibody's reactivity with its primary target or a reference standard as detailed in the cited study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of S2-targeting antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol outlines the steps for a standard indirect ELISA to determine the binding of an S2-targeting monoclonal antibody to various coronavirus spike proteins.
-
Antigen Coating: 96-well microplates are coated with 100 µL/well of recombinant spike proteins (e.g., SARS-CoV-2, SARS-CoV, MERS-CoV, HCoV-HKU1, HCoV-OC43) at a concentration of 2 µg/mL in PBS. The plates are incubated overnight at 4°C.
-
Blocking: The plates are washed three times with wash buffer (PBS containing 0.05% Tween 20). After washing, the plates are blocked with 200 µL/well of blocking buffer (PBS containing 5% non-fat milk) for 1 hour at room temperature.
-
Antibody Incubation: The S2-targeting monoclonal antibody (e.g., S2P6) is serially diluted in blocking buffer, starting from a concentration of 1 µg/mL. 100 µL of each dilution is added to the antigen-coated wells. The plates are incubated for 1 hour at room temperature.
-
Secondary Antibody Incubation: The plates are washed three times with wash buffer. A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is diluted in blocking buffer according to the manufacturer's instructions. 100 µL of the diluted secondary antibody is added to each well, and the plates are incubated for 1 hour at room temperature.
-
Detection: The plates are washed five times with wash buffer. 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of 2N H2SO4 to each well.
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.[2] The relative reactivity is calculated by comparing the absorbance values for each spike protein.
Western Blotting for Specificity Analysis
Western blotting is used to confirm the specificity of the S2-targeting antibody to the spike protein.
-
Protein Separation: Viral lysates or purified recombinant spike proteins are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the S2-targeting monoclonal antibody at an appropriate dilution in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Mandatory Visualization
Coronavirus Spike Protein-Mediated Cell Entry Pathway
The following diagram illustrates the role of the S1 and S2 subunits of the spike protein in mediating viral entry into a host cell. The S1 subunit, containing the receptor-binding domain (RBD), binds to the host cell receptor (e.g., ACE2). This binding event triggers conformational changes in the S2 subunit, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral genome into the cytoplasm.
Caption: Coronavirus entry into a host cell.
Experimental Workflow for S2 Antibody Cross-Reactivity Screening
The diagram below outlines the key steps in a typical experimental workflow to screen for the cross-reactivity of a monoclonal antibody targeting the S2 subunit of the coronavirus spike protein.
Caption: S2 antibody cross-reactivity screening workflow.
References
Independent Verification of S2-16 Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview of the synthetic peptide S2-16, its role in inducing experimental autoimmune myocarditis (EAM), and detailed protocols for its use and the assessment of its activity. While direct comparative data with alternative commercial products is not available due to the specific nature of this compound as a research tool, this guide offers a comprehensive framework for its independent verification and use in preclinical studies.
This compound: A Tool for Investigating Autoimmune Myocarditis
This compound is a synthetic peptide derived from the S2 region of cardiac myosin. It is utilized as a key reagent to induce EAM in susceptible animal models, most notably in Lewis rats. This compound is characterized as a "cryptic epitope," meaning it is not typically recognized by the immune system when the entire cardiac myosin protein is presented. However, when administered as an isolated peptide with an adjuvant, it can trigger a potent autoimmune response leading to inflammation of the heart muscle. This makes this compound a valuable tool for studying the pathogenesis of autoimmune myocarditis and for the preclinical evaluation of potential therapeutic agents.
| Feature | Description |
| Peptide Identity | Synthetic peptide corresponding to a sequence from the S2 region of cardiac myosin. |
| Primary Application | Induction of experimental autoimmune myocarditis (EAM) in animal models. |
| Mechanism of Action | Acts as a cryptic epitope that, when presented by antigen-presenting cells, activates autoreactive T-cells, leading to cardiac inflammation. |
| Animal Model | Primarily used in Lewis rats, a strain susceptible to the induction of EAM. |
| Research Utility | Facilitates the study of the cellular and molecular mechanisms of autoimmune heart disease and the in vivo testing of novel therapeutics. |
Experimental Workflow for this compound-Induced Myocarditis
The induction and assessment of EAM using this compound follows a well-defined experimental workflow. This process involves the initial immunization of susceptible animals, a period of disease development, and subsequent analysis of cardiac tissue and immune responses.
Detailed Experimental Protocols
Induction of Experimental Autoimmune Myocarditis (EAM) in Lewis Rats
This protocol outlines the steps for inducing EAM in Lewis rats using the this compound peptide.
Materials:
-
This compound peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Lewis rats (female, 6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsification (Day 0): Prepare the primary immunization emulsion by mixing the this compound peptide solution with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
Primary Immunization (Day 0): Anesthetize the Lewis rats. Inject 100 µL of the this compound/CFA emulsion (containing 100 µg of this compound peptide) intradermally at the base of the tail.
-
Booster Emulsification (Day 7): Prepare the booster immunization emulsion by mixing the this compound peptide solution with an equal volume of IFA.
-
Booster Immunization (Day 7): Anesthetize the rats and inject 100 µL of the this compound/IFA emulsion (containing 100 µg of this compound peptide) intradermally at a site near the primary injection.
-
Monitoring: Monitor the animals daily for clinical signs of distress. EAM typically develops within 14-21 days after the primary immunization.
Histopathological Analysis of Myocarditis
This protocol describes the preparation and staining of heart tissue for the histological assessment of myocarditis severity.
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At day 21 post-immunization, euthanize the rats and immediately excise the hearts. Rinse the hearts in cold PBS and fix in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing: Dehydrate the fixed hearts through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded hearts using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse in running tap water.
-
Counterstain with eosin for 2 minutes.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a coverslip.
-
-
Histological Scoring: Examine the stained sections under a microscope. The severity of myocarditis can be scored based on the extent of inflammatory cell infiltration and myocardial damage, as shown in the table below.
| Score | Description |
| 0 | No inflammatory infiltrates. |
| 1 | Small, focal inflammatory infiltrates. |
| 2 | Larger, focal infiltrates with some myocyte damage. |
| 3 | Confluent and extensive infiltrates with significant myocyte damage. |
| 4 | Widespread inflammation with extensive myocyte necrosis and fibrosis. |
T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to this compound, providing an indication of the antigen-specific immune response.
Materials:
-
Spleens from immunized and control rats
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Ficoll-Paque
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound peptide
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Lymphocyte Isolation: At day 21 post-immunization, aseptically remove the spleens from immunized and control rats. Prepare a single-cell suspension by gently teasing the spleens in RPMI-1640 medium. Isolate the lymphocytes by density gradient centrifugation using Ficoll-Paque.
-
CFSE Staining: Wash the isolated lymphocytes with PBS. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in PBS containing 5 µM CFSE. Incubate for 10 minutes at 37°C. Quench the staining by adding an equal volume of cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI-1640.
-
Cell Culture: Resuspend the CFSE-labeled lymphocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of the cell suspension (2 x 10^5 cells) to the wells of a 96-well round-bottom plate.
-
Antigen Stimulation: Add 100 µL of complete RPMI-1640 containing this compound peptide at various concentrations (e.g., 0, 1, 5, 10 µg/mL) to the wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells is measured by the dilution of the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generations of proliferating cells.
This compound Signaling Pathway
The induction of EAM by this compound is initiated by the presentation of the peptide by antigen-presenting cells (APCs) to autoreactive CD4+ T-helper cells. This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells that mediate cardiac inflammation.
This guide provides a foundational understanding of the this compound peptide and its application in autoimmune myocarditis research. The detailed protocols and diagrams are intended to support researchers in the independent verification of this compound activity and its effective use in preclinical studies.
A Comparative Guide to Silencing HPV16 E6: siRNA vs. shRNA
For researchers and drug development professionals targeting the Human Papillomavirus 16 (HPV16) E6 oncoprotein, a critical driver of cervical and other cancers, choosing the right gene silencing tool is paramount. Both small interfering RNA (siRNA) and short hairpin RNA (shRNA) have proven effective in knocking down E6 expression, but they differ significantly in their delivery, duration of action, and potential for off-target effects. This guide provides an objective comparison of these two powerful RNA interference (RNAi) technologies, supported by experimental data and detailed protocols.
At a Glance: siRNA vs. shRNA for HPV16 E6 Knockdown
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Mechanism | A synthetic double-stranded RNA (dsRNA) that is directly loaded into the RNA-induced silencing complex (RISC) in the cytoplasm. | A single-stranded RNA molecule with a tight hairpin turn that is transcribed from a DNA vector (e.g., plasmid or viral vector) in the nucleus. It is then processed by Drosha and Dicer before being loaded into RISC. |
| Delivery | Transient transfection using lipid-based reagents, electroporation, or nanoparticles.[1][2][3] | Transfection with plasmids or transduction with viral vectors (e.g., lentivirus, adenovirus), allowing for transient or stable expression.[4][5][6] |
| Duration of Effect | Transient, typically lasting 3-7 days, as the siRNA is diluted with cell division.[7] | Can be transient (plasmid-based) or long-term/stable (viral integration into the host genome).[7] |
| Knockdown Efficacy | Can achieve high knockdown efficiency, with some studies reporting up to 80% reduction of HPV16 E6/E7 mRNA in vivo using lipid nanoparticle (LNP) formulations.[8] Another study showed that 100 pmol of E6-siRNA dramatically lowered E6 oncogene expression at 48 hours.[9] | Can achieve potent and sustained knockdown. One study reported an approximately 50% knockdown of HPV16 E6 mRNA at 24 hours, and over 80% at 96 hours post-lentiviral transduction.[10] |
| Off-Target Effects | Can occur due to the seed region of the siRNA binding to unintended mRNAs.[11][12][13] These effects are generally transient. Studies on HPV16 E7 siRNA showed no correlation between predicted and actual off-target effects.[11][12] | Can also have off-target effects. As shRNA is expressed endogenously, there is a potential for saturation of the natural microRNA processing machinery. Integration of viral vectors can also lead to insertional mutagenesis. |
| Applications | Ideal for short-term studies, target validation, and in vitro screening. | Suitable for long-term studies, generating stable knockdown cell lines, and in vivo animal models. |
Signaling Pathways and Experimental Workflows
To effectively compare siRNA and shRNA, it is crucial to understand the biological context of the target and the experimental procedures used for evaluation.
HPV16 E6 Oncoprotein Signaling Pathway
The HPV16 E6 oncoprotein promotes cellular transformation and cancer progression primarily through the degradation of the tumor suppressor protein p53. This abrogates cell cycle arrest and apoptosis. Additionally, E6 can activate other signaling pathways, such as the mTORC1 and Wnt/β-catenin pathways, to promote cell growth, proliferation, and survival.[14][15][16]
Caption: HPV16 E6 promotes cancer by degrading p53 and activating pro-growth signaling pathways.
Mechanisms of siRNA and shRNA Action
Both siRNA and shRNA utilize the cell's endogenous RNAi machinery to achieve gene silencing, but they enter the pathway at different points.
Caption: Mechanisms of gene silencing by siRNA and shRNA.
Experimental Workflow for Comparison
A typical workflow to compare the efficacy of siRNA and shRNA in knocking down HPV16 E6 in a cervical cancer cell line like SiHa or CaSki is outlined below.
Caption: Workflow for comparing siRNA and shRNA efficacy in HPV16+ cancer cells.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments mentioned. Researchers should optimize these protocols for their specific cell lines and reagents.
siRNA Transfection Protocol (for a 6-well plate)
This protocol is a general guideline for transiently transfecting HPV16-positive cervical cancer cells (e.g., CaSki, SiHa) with siRNA.[2]
Materials:
-
HPV16 E6-specific siRNA duplex
-
Non-targeting control siRNA
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Complete growth medium
-
6-well tissue culture plates
-
HPV16-positive cells (e.g., CaSki or SiHa)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. The cells should be 60-80% confluent at the time of transfection.[2]
-
Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of serum-free medium.
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add the siRNA-transfection reagent complexes to the cells.
-
Add 800 µl of serum-free medium to each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[2]
-
-
Post-Transfection: After the incubation, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.
-
Analysis: Harvest cells for analysis at desired time points (e.g., 24-72 hours post-transfection).
shRNA Lentiviral Transduction and Stable Cell Line Generation
This protocol describes the use of lentiviral particles to deliver shRNA targeting HPV16 E6 for stable knockdown.[4][5][6]
Materials:
-
High-titer lentiviral particles carrying HPV16 E6-specific shRNA
-
Control lentiviral particles (e.g., carrying a non-targeting shRNA)
-
HPV16-positive cells (e.g., CaSki or SiHa)
-
Complete growth medium
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the viral vector)
-
12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, plate cells in a 12-well plate so they are approximately 50% confluent on the day of infection.[6]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing Polybrene (typically 5 µg/ml).[6]
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI).
-
Gently swirl the plate to mix and incubate overnight at 37°C.[6]
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Stable Cell Line Generation: Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[6]
-
Expansion and Analysis: Pick individual colonies and expand them to generate stable knockdown cell lines. Verify the knockdown of HPV16 E6 using qPCR and Western blot.
Quantitative Real-Time PCR (qPCR) for E6 mRNA Quantification
This protocol allows for the quantification of HPV16 E6 mRNA levels to assess knockdown efficiency.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for HPV16 E6
-
Primers and probe for a housekeeping gene (e.g., GAPDH, β-actin) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers/probes for HPV16 E6 and the housekeeping gene.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HPV16 E6 mRNA, normalized to the housekeeping gene.
Western Blot for E6 Protein Detection
This protocol is used to detect the levels of HPV16 E6 protein to confirm knockdown at the protein level.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HPV16 E6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (anti-E6 and anti-loading control) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of E6 protein.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with siRNA or establish stable shRNA knockdown lines.
-
MTT Addition: At the desired time points, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[16]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.[14][15][20]
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells, including both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
Both siRNA and shRNA are highly effective tools for silencing the HPV16 E6 oncoprotein. The choice between them largely depends on the specific experimental needs. For rapid, transient knockdown in vitro, siRNA is often the preferred method due to its ease of use. For long-term studies, the generation of stable cell lines, and in vivo applications, shRNA delivered via lentiviral vectors provides a more durable and robust solution. Careful consideration of the experimental goals, timeline, and potential for off-target effects will guide the selection of the most appropriate RNAi technology for your research.
References
- 1. siRNA Transfection [bio-protocol.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Streamline Your siRNA Transfections | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. scbt.com [scbt.com]
- 7. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 8. Evaluation of the anti-cancer efficacy of lipid nanoparticles containing siRNA against HPV16 E6/E7 combined with cisplatin in a xenograft model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA-E6 sensitizes HPV-16-related cervical cancer through Oxaliplatin: an in vitro study on anti-cancer combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E6 and E7 gene silencing results in decreased methylation of tumor suppressor genes and induces phenotype transformation of human cervical carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of correlation between predicted and actual off-target effects of short-interfering RNAs targeting the human papillomavirus type 16 E7 oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lack of correlation between predicted and actual off-target effects of short-interfering RNAs targeting the human papillomavirus type 16 E7 oncogene. [repository.cam.ac.uk]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Benchmarking S2-16 (STK16-IN-1): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the selective STK16 inhibitor, STK16-IN-1 (hypothesized to be "S2-16"), against other known kinase inhibitors involved in similar cellular pathways. All data is presented in structured tables with detailed experimental protocols and visual diagrams to facilitate objective analysis.
Serine/threonine kinase 16 (STK16) is a protein kinase implicated in a variety of cellular processes, including cell cycle regulation, cargo secretion, and signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][2][3] Given its role in these fundamental cellular functions, STK16 has emerged as a potential therapeutic target. STK16-IN-1 is a potent and highly selective ATP-competitive inhibitor of STK16.[4] This guide benchmarks STK16-IN-1 against representative inhibitors of other kinase families that share overlapping functional roles with STK16 to provide a broader context for its potential applications.
Performance Comparison of Kinase Inhibitors
The following table summarizes the biochemical potency and cellular effects of STK16-IN-1 in comparison to Palbociclib, a CDK4/6 inhibitor, and Galunisertib, a TGF-β receptor I kinase inhibitor.
| Inhibitor | Primary Target(s) | IC50 (nM) | Cellular Effect |
| STK16-IN-1 | STK16 | 295 | Reduction in cell number, accumulation of binucleated cells.[4] |
| Palbociclib | CDK4/CDK6 | 11/15 | G1 cell cycle arrest. |
| Galunisertib | TGF-βRI (ALK5) | 56 | Inhibition of TGF-β-induced signaling. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental evaluation of these inhibitors, the following diagrams have been generated.
Caption: Simplified signaling pathways illustrating the points of action for STK16-IN-1, Palbociclib, and Galunisertib.
Caption: A typical experimental workflow for benchmarking kinase inhibitors from biochemical characterization to cellular effect analysis.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified STK16 kinase
-
Kinase-specific substrate
-
STK16-IN-1 (or other inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of STK16-IN-1 in the kinase reaction buffer.
-
Add 2.5 µL of each inhibitor dilution to the wells of the assay plate. Include wells with no inhibitor as a positive control and wells with no kinase as a negative control.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
STK16-IN-1 (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
STK16-IN-1 (or other inhibitor)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8][9]
References
- 1. What are STK16 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. assaygenie.com [assaygenie.com]
Comparative Analysis of SM16 and Other TGF-β Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Small Molecule Inhibitors Targeting the TGF-β Signaling Pathway
The transforming growth factor-β (TGF-β) signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in various pathologies, most notably in cancer progression and fibrosis, making it a critical target for therapeutic intervention.[1][3] This guide provides a comparative analysis of SM16, a potent TGF-β receptor inhibitor, and other notable small molecule inhibitors targeting this pathway. The information presented is intended to assist researchers in selecting the appropriate tools for their studies and to provide a comprehensive overview of the current landscape of TGF-β receptor inhibitors.
Overview of TGF-β Receptor Inhibitors
Small molecule inhibitors targeting the TGF-β signaling pathway primarily function by inhibiting the kinase activity of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By blocking the ATP-binding pocket of the receptor's kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, namely Smad2 and Smad3, thereby abrogating the canonical TGF-β signaling cascade.[2][4] This mechanism of action has shown therapeutic potential in preclinical models of various cancers and fibrotic diseases.[1][3]
Comparative Performance of Selected Inhibitors
This section provides a comparative summary of SM16 and other well-characterized TGF-β receptor inhibitors. The data presented in the following table has been compiled from various preclinical studies.
| Compound | Target(s) | IC50 (ALK5) | Other Targets (IC50) | Key Preclinical Findings |
| SM16 | ALK5/TGF-βRI | 64 nM | ALK4 (Ki = 1.5 nM) | Inhibits tumor growth and metastasis in murine models of mesothelioma and breast cancer. Prevents vascular fibrosis.[5][6][7] |
| Galunisertib (LY2157299) | ALK5/TGF-βRI | 56 nM | - | Shows antitumor activity in glioblastoma and pancreatic cancer models. Has been evaluated in clinical trials.[8] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | ALK4 (125 nM), ALK7 (Ki > 10 µM) | Inhibits glioma cell line proliferation and motility. Widely used as a research tool.[4] |
| A83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5) | ALK4 (45 nM), ALK7 (7.5 nM) | Potent inhibitor used in stem cell research to promote reprogramming. |
| RepSox | ALK5 | 23 nM | - | Induces reprogramming of fibroblasts to neurons. |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the TGF-β signaling pathway and the general workflow for evaluating their efficacy.
Caption: The canonical TGF-β signaling pathway and the point of intervention for SM16 and its analogs.
Caption: A generalized experimental workflow for the preclinical evaluation of TGF-β receptor inhibitors.
Detailed Experimental Protocols
Kinase Inhibition Assay (Example: ALK5)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the TGF-βRI/ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for ALK5)
-
Substrate (e.g., casein or a specific peptide substrate)
-
Test compound (serially diluted)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the recombinant ALK5 kinase to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Example: Glioma Cell Line)
Objective: To assess the effect of a TGF-β receptor inhibitor on the proliferation of cancer cells.
Materials:
-
Human glioma cell line (e.g., U87-MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
TGF-β1 ligand
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed the glioma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound in the presence or absence of TGF-β1.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a cell proliferation reagent according to the manufacturer's protocol.
-
Normalize the results to the vehicle-treated control and plot cell viability against the compound concentration to determine the effect on proliferation.
In Vivo Tumor Xenograft Model (Example: Murine Mesothelioma)
Objective: To evaluate the in vivo anti-tumor efficacy of a TGF-β receptor inhibitor.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Murine mesothelioma cell line (e.g., AB12)
-
Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of mesothelioma cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predefined schedule and dosage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for p-Smad2/3).
-
Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Conclusion
SM16 and its counterparts represent a promising class of therapeutic agents with the potential to treat a range of diseases driven by aberrant TGF-β signaling. The data and protocols presented in this guide offer a foundational resource for researchers to compare and select the most appropriate inhibitor for their specific research needs. Further investigation into the selectivity, pharmacokinetics, and long-term efficacy of these compounds is crucial for their successful translation into clinical practice.
References
- 1. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The small molecule TGF-β signaling inhibitor SM16 synergizes with agonistic OX40 antibody to suppress established mammary tumors and reduce spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Comparative Guide to S2-16 (S-892216) and Alternative SARS-CoV-2 3CL Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for the investigational second-generation SARS-CoV-2 3CL protease inhibitor, S-892216, with its primary alternatives, nirmatrelvir (B3392351) (a component of Paxlovid) and ensitrelvir (B8223680) (Xocova). The information is intended to facilitate a comprehensive understanding of their respective preclinical and clinical performance.
Executive Summary
S-892216 is a potent, reversible covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme critical for viral replication.[1][2] Developed by Shionogi, it is being investigated as both an oral therapeutic and a long-acting injectable for pre-exposure prophylaxis (PrEP) against COVID-19.[3] Preclinical data suggests S-892216 exhibits superior in vitro antiviral activity and in vivo efficacy at lower doses compared to first-generation 3CL protease inhibitors.[4][5] This guide summarizes the available quantitative data, outlines common experimental methodologies, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation: Quantitative Comparison of 3CL Protease Inhibitors
The following tables summarize key in vitro antiviral activity and in vivo efficacy data for S-892216 and its alternatives.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2 Variants
| Compound | Cell Line | SARS-CoV-2 Variant | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50) | Reference |
| S-892216 | VeroE6/TMPRSS2 | Omicron JN.1 | 2.27 - 12.5 | - | > 100,000 nM | [4][6] |
| S-892216 | VeroE6/TMPRSS2 with P-gp inhibitor | 3.36 | - | [4] | ||
| S-892216 | A549-Dual hACE2-TMPRSS2 | 2.21 | - | [4] | ||
| S-892216 | human Airway Epithelial Cells | Omicron Variants | - | 2.31 - 2.41 | [4] | |
| Nirmatrelvir | - | - | Superior to S-892216 in some assays | - | [4] | |
| Ensitrelvir | - | - | Superior to S-892216 in some assays | - | [4] |
Table 2: In Vivo Efficacy in SARS-CoV-2 Infected Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| S-892216 | Mice | 30-fold lower dose than ensitrelvir | Similar inhibition of viral replication in the lungs compared to ensitrelvir. | [2][4] |
| S-892216 | Hamsters | 1 mg/kg and 10 mg/kg | Significant reduction in lung and nasal turbinate viral titers; suppressed lung inflammation and body weight loss. Efficacy at 1 mg/kg was comparable to ensitrelvir at 50 mg/kg and nirmatrelvir at 750/250 mg/kg. | [5] |
| Ensitrelvir | Hamsters | 50 mg/kg | Comparable efficacy to S-892216 at 1 mg/kg in reducing viral titers and lung inflammation. | [5] |
| Nirmatrelvir | Hamsters | 750/250 mg/kg (loading/maintenance) | Comparable efficacy to S-892216 at 1 mg/kg in reducing viral titers and lung inflammation. | [5] |
Table 3: Clinical Trial Outcomes for Alternative Agents
| Compound | Study | Key Outcomes | Reference |
| Ensitrelvir (Xocova) | SCORPIO-SR (Phase 3) | Statistically significant reduction in time to resolution of five typical COVID-19 symptoms (167.9h vs 192.2h for placebo). Significant reduction in time to negative infectious viral titer. | [7] |
| Nirmatrelvir/ritonavir (Paxlovid) | EPIC-HR (Phase 2/3) | 89% reduction in risk of COVID-19-related hospitalization or death from any cause compared to placebo in high-risk patients treated within three days of symptom onset. | |
| Nirmatrelvir/ritonavir (Paxlovid) | Real-world evidence | Reduced risk of hospitalization by 39% and risk of death by 61% in a large US healthcare system cohort. | [8] |
Experimental Protocols
The following are generalized protocols representative of the methodologies used to generate the data presented above.
SARS-CoV-2 3CL Protease Enzymatic Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the 3CL protease.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for the 3CL protease is used. In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by the 3CL protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 3CL protease (Mpro).
-
Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).
-
Assay buffer.
-
Test compounds (e.g., S-892216) and controls.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense a solution of the 3CL protease into the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time.
-
Calculate the percent inhibition of protease activity for each compound concentration and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Cell-Based Antiviral Assay (VeroE6/TMPRSS2 Cells)
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a relevant cell line.
-
Principle: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are engineered to express TMPRSS2, a human protease that facilitates viral entry. These cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or viral RNA levels.
-
Materials:
-
VeroE6/TMPRSS2 cells.
-
Cell culture medium.
-
SARS-CoV-2 virus stock.
-
Test compounds.
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR).
-
-
Procedure:
-
Seed VeroE6/TMPRSS2 cells in 96-well plates and incubate to form a monolayer.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the compound dilutions.
-
Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubate for a set period (e.g., 48-72 hours).
-
Assess the antiviral effect by:
-
Cytopathic Effect (CPE) Reduction: Visually scoring the health of the cell monolayer or using a cell viability assay.
-
qRT-PCR: Extracting RNA from the cells and quantifying the amount of viral RNA.
-
-
Calculate the EC50 value (the concentration at which 50% of the viral replication is inhibited).
-
Separately, assess the cytotoxicity (CC50) of the compound on uninfected cells to determine the therapeutic index (CC50/EC50).
-
In Vivo Efficacy in a Syrian Hamster Model
This animal model is used to evaluate the therapeutic efficacy of antiviral compounds in a living organism.
-
Principle: Syrian hamsters are susceptible to SARS-CoV-2 and develop a respiratory infection that mimics aspects of human COVID-19. The efficacy of a test compound is assessed by its ability to reduce viral load in the respiratory tract and ameliorate clinical signs of disease.
-
Materials:
-
Syrian hamsters.
-
SARS-CoV-2 virus stock.
-
Test compound formulated for oral administration.
-
Control vehicle.
-
-
Procedure:
-
Acclimatize the hamsters to the housing conditions.
-
Infect the hamsters intranasally with a defined dose of SARS-CoV-2.
-
Administer the test compound or vehicle control orally at specified time points post-infection (e.g., twice daily for 5 days).
-
Monitor the animals daily for clinical signs, including body weight loss.
-
At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the animals and collect tissues (lungs, nasal turbinates).
-
Homogenize the tissues and quantify the viral load using plaque assays (for infectious virus) and/or qRT-PCR (for viral RNA).
-
Analyze lung tissues for signs of inflammation and pathology.
-
Compare the outcomes in the treated groups to the control group to determine the in vivo efficacy of the compound.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of 3CL Protease Inhibition
Caption: Inhibition of SARS-CoV-2 3CL protease by S-892216 blocks viral polyprotein processing.
Experimental Workflow: In Vitro Antiviral Assay
Caption: A generalized workflow for determining the in vitro antiviral efficacy of S-892216.
Logical Relationship: Drug Development and Evaluation Pipeline
Caption: The logical progression of antiviral drug evaluation from in vitro to clinical studies.
References
- 1. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 4. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
S2-16 (STK16-IN-1) vs. Torin1: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of S2-16 (STK16-IN-1) in comparison to the well-established mTOR inhibitor, Torin1. This document provides a detailed analysis of the selectivity profiles of this compound (a potent STK16 inhibitor also known as STK16-IN-1) and Torin1, a widely used ATP-competitive mTOR inhibitor. The information is presented to aid in the selection of appropriate chemical probes for research and to highlight the distinct pharmacological profiles of these compounds.
Executive Summary
This compound, identified as STK16-IN-1, is a highly selective inhibitor of Serine/Threonine Kinase 16 (STK16) with a reported IC50 of 295 nM.[1] Its selectivity has been demonstrated to be excellent across the kinome. In contrast, Torin1 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism, with IC50 values in the low nanomolar range for both mTORC1 and mTORC2 complexes.[2][3] While both are kinase inhibitors, their primary targets and overall selectivity profiles differ significantly, making them valuable but distinct tools for studying cellular signaling pathways. This guide presents a side-by-side comparison of their kinase inhibition profiles based on available KinomeScan data, details the experimental methodologies for assessing selectivity, and provides a visual representation of their respective signaling pathways.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The KinomeScan™ platform is a widely used competition binding assay to profile the interaction of a small molecule with a large panel of kinases. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.
The following tables summarize the available KinomeScan™ data for STK16-IN-1 and Torin1. For this comparison, data has been compiled from publicly available datasets. It is important to note that direct, head-to-head comparisons in the same experiment provide the most accurate assessment of relative selectivity.
Table 1: Kinase Selectivity Profile of this compound (STK16-IN-1)
| Target Kinase | Percent of Control (%) @ 10 µM |
| STK16 | 0.0 |
| AAK1 | 94 |
| ABL1 | 98 |
| ... | ... |
Table 2: Kinase Selectivity Profile of Torin1
| Target Kinase | Percent of Control (%) @ 10 µM |
| mTOR | <1.0 |
| PIK3CA | 2.8 |
| PIK3CB | 3.5 |
| PIK3CD | 1.3 |
| PIK3CG | 1.0 |
| ATM | 10 |
| ATR | 17 |
| DNA-PK (PRKDC) | 1.3 |
| ... | ... |
Data for Torin1 is sourced from the LINCS Data Portal, dataset LDS-1050.[4]
Interpretation of Selectivity Data:
-
This compound (STK16-IN-1): The available data strongly suggests that this compound is an exceptionally selective inhibitor for STK16. An S-score of 0.0 at a high concentration of 10 µM indicates that it has very few, if any, significant off-targets within the tested kinome panel.[5] This high degree of selectivity makes it an ideal tool for specifically probing the cellular functions of STK16.
-
Torin1: Torin1 is highly potent against its primary target, mTOR. However, the KinomeScan data reveals that at 10 µM, it also interacts with other members of the PI3K-related kinase (PIKK) family, including ATM, ATR, and DNA-PK, as well as several isoforms of phosphoinositide 3-kinase (PI3K).[4] This broader activity profile is important to consider when interpreting experimental results using Torin1, especially at higher concentrations.
Signaling Pathways
To understand the functional context of these inhibitors, it is essential to visualize their positions within their respective signaling pathways.
Caption: STK16 Signaling Context.
Caption: mTOR Signaling Pathway.
Experimental Methodologies
KinomeScan™ Competition Binding Assay (DiscoverX)
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.
Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Detailed Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM). A DMSO control is run in parallel.
-
Washing: Unbound kinase is washed away.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the "percent of control."
Western Blot for Downstream Target Phosphorylation
This method is used to assess the functional activity of the inhibitors in a cellular context by measuring the phosphorylation state of a known downstream substrate.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with varying concentrations of the inhibitor (e.g., this compound or Torin1) or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated target of interest (e.g., phospho-S6K for mTOR activity or a potential STK16 substrate).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., β-actin or total protein).
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for S2-16: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information regarding the disposal of substances that may be identified as "S2-16." As "this compound" is not a universally recognized chemical identifier, this document addresses several potential substances based on available data, offering procedural, step-by-step guidance for each.
Potential Identities of this compound and Their Disposal Procedures
The identifier "this compound" may refer to a variety of substances. Below are the disposal procedures for the most likely candidates. It is crucial to first positively identify the material in your possession by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal protocol.
CHESTER MOLECULAR this compound Anaerobic Sealant
This product is an anaerobic sealant containing acrylic and methacrylic esters, as well as hydrogen peroxide.
Disposal Plan:
-
Consult the Safety Data Sheet (SDS): The manufacturer's SDS is the primary source for specific disposal recommendations.
-
Small Quantities: For small, uncured amounts, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste.
-
Cured Material: Fully cured sealant is generally considered non-hazardous. However, confirm this with the product's SDS and local regulations.
-
Component Disposal:
-
Acrylic and Methacrylic Esters: These are typically considered hazardous waste and should not be disposed of down the drain.[1][2] They should be collected in a designated, labeled container for chemical waste.
-
Hydrogen Peroxide: Low concentrations (≤3%) may be highly diluted with water and poured down the drain, subject to local regulations.[3][4][5] Higher concentrations are considered hazardous waste and require professional disposal.[3][6]
-
-
Waste Collection: Dispose of the sealed container through a licensed hazardous waste disposal company.
Quantitative Data Summary:
| Component | Disposal Consideration | Regulatory Note |
| Uncured Sealant | Hazardous Waste | Follow local and national regulations for chemical waste. |
| Cured Sealant | Generally Non-Hazardous (Verify with SDS) | Confirm classification with product-specific documentation. |
| Acrylic/Methacrylic Esters | Collect for hazardous waste disposal.[1][2] | Do not dispose of in sanitary sewers. |
| Hydrogen Peroxide (>3%) | Treat as hazardous waste.[3] | Requires neutralization or professional disposal. |
| Hydrogen Peroxide (≤3%) | Dilute with copious amounts of water and flush down the drain (check local regulations).[3][4][5] | Permissibility varies by municipality. |
Sulfur (S, Atomic Number 16)
Elemental sulfur is a common laboratory reagent.
Disposal Plan:
-
Waste Characterization: Solid elemental sulfur is typically classified as a flammable solid and must be disposed of as hazardous waste.[7][8]
-
Containerization: Collect waste sulfur in a clearly labeled, sealed container. For molten sulfur spills, cover with a non-combustible material like dry sand before collection.[7]
-
Handling Precautions: Use non-sparking tools when handling sulfur waste to prevent ignition.[9]
-
Prohibited Disposal: Do not dispose of sulfur in the trash or down the sewer.[7][10]
-
Waste Collection: Arrange for pickup and disposal by a certified hazardous waste management company.
Quantitative Data Summary:
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste (Flammable Solid) | [7][8] |
| Spill Cleanup (Molten) | Cover with dry sand or other non-combustible material. | [7] |
| Spill Cleanup (Solid) | Sweep or shovel with non-sparking tools into a sealed container.[9] | [9] |
| Incompatible Materials | Oxidizing agents, metals, metal powders, alkali metals, phosphorus, ammonia, charcoal, and hydrogen. | [7] |
SKD-S2 Aerosol Solvent Developer
This product is a solvent-based developer containing isopropyl alcohol, petroleum gases, and acetone, packaged in an aerosol can.
Disposal Plan:
-
Hazardous Waste: Due to its flammability and pressurized container, SKD-S2 is considered hazardous waste.[11][12][13][14]
-
Container Handling: Do not puncture or incinerate the aerosol can, even when empty, as it may explode if heated.[11][12][13]
-
Collection: Place the entire aerosol can in a designated hazardous waste container for flammable aerosols.
-
Professional Disposal: The waste must be handled by a licensed hazardous waste disposal service.
Quantitative Data Summary:
| Component | Hazard Classification | Disposal Requirement |
| Isopropyl Alcohol | Flammable Liquid | Dispose as hazardous waste.[15][16][17][18] |
| Petroleum Gases | Flammable Gas | Dispose as part of the aerosol container. |
| Acetone | Flammable Liquid | Dispose as hazardous waste. |
| Overall Product | Extremely Flammable Aerosol [11][12][13] | Dispose as Hazardous Waste [11][12][13][14] |
Chromium-Containing Sludge (S1/S2)
If "S2" refers to a chromium-containing sludge from an industrial or research process, it is subject to strict environmental regulations.
Disposal Plan:
-
Waste Profiling: The sludge must be characterized through laboratory analysis to determine its specific hazardous properties.
-
Regulatory Compliance: Disposal is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[19] Chromium waste is often classified as hazardous.
-
Licensed Facility: This waste must be transported by a licensed hauler to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[19]
-
Manifesting: A hazardous waste manifest must accompany the shipment from the point of generation to the final disposal site.[19]
Quantitative Data Summary:
| Regulation | Requirement | Key Feature |
| RCRA | Governs the "cradle to grave" management of hazardous waste.[19] | Manifest system for tracking waste.[19] |
| 40 CFR 261 | Defines which solid wastes are to be considered hazardous. | Basis for waste classification. |
| 49 CFR | Regulates the transportation of hazardous materials.[19] | Specifies labeling and placarding requirements. |
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propane sulphonate (SB-16)
This compound is a zwitterionic detergent used in biochemistry.
Disposal Plan:
-
Consult SDS: The Safety Data Sheet for the specific product should be the primary reference for disposal. The available information identifies it as a skin and eye irritant.[20][21]
-
Small Quantities: For small laboratory quantities, it is generally recommended to collect the material in a labeled container for chemical waste.
-
Avoid Sewer Disposal: As a detergent, its impact on aquatic life should be considered. Avoid disposing of significant quantities down the drain unless permitted by local regulations and the SDS.
-
Waste Collection: Dispose of the waste through a designated chemical waste program or a licensed contractor.
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste, applicable to all the substances discussed.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these specific disposal procedures and the general workflow, laboratories can ensure the safe management of chemical waste, protecting both personnel and the environment, thereby building a foundation of trust and reliability in their safety practices.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 3. laballey.com [laballey.com]
- 4. en.hesperian.org [en.hesperian.org]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. electramet.com [electramet.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 10. preparecenter.org [preparecenter.org]
- 11. irss.ca [irss.ca]
- 12. magnaflux.com [magnaflux.com]
- 13. unadxb.com [unadxb.com]
- 14. vantageelevation.com [vantageelevation.com]
- 15. solvent-recyclers.com [solvent-recyclers.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. forum.formlabs.com [forum.formlabs.com]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. chromecleanup.com [chromecleanup.com]
- 20. N-Hexadecyl-N,N-dimethyl-3-ammonio-1- propanesulfonate (SB-16) 20% w/v in water – Quarko [quarkochem.com]
- 21. molekula.com [molekula.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
